Product packaging for Licorice acid(Cat. No.:CAS No. 85441-51-6)

Licorice acid

Cat. No.: B1675302
CAS No.: 85441-51-6
M. Wt: 888.3 g/mol
InChI Key: IZFUXMOFYBEHPA-XUBIVLSJSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Licorice Acid, scientifically identified as Zinc Glycyrrhizate, is a zinc salt of the primary bioactive triterpenoid saponin found in licorice root (Glycyrrhiza species) . This compound is of significant interest in biochemical and pharmacological research due to its multifaceted biological activities. Its mechanisms of action are complex and involve interactions with numerous cellular targets, including the suppression of pro-inflammatory pathways such as TNF-alpha and NF-kB, and inhibition of enzymes like 11-beta-hydroxysteroid dehydrogenase . Research applications for this compound are broad. It is extensively studied for its hepatoprotective potential, with evidence suggesting it can promote liver regeneration in injury models . Its potent anti-inflammatory and immunomodulatory properties make it a candidate for investigating new therapeutic strategies for inflammatory conditions . Furthermore, its inherent antioxidant activity is relevant for studies on oxidative stress . In the realm of antimicrobial research, this compound and its related compounds demonstrate activity against a spectrum of oral pathogens and show potential for developing novel treatments for biofilm-mediated infections . Researchers should note that the biological effects of glycyrrhizin derivatives are dose-dependent. Excessive intake is associated with side effects such as pseudohyperaldosteronism, which includes hypertension and hypokalemia, due to the inhibition of 11β-HSD2 . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H118O32Zn3 B1675302 Licorice acid CAS No. 85441-51-6

Properties

CAS No.

85441-51-6

Molecular Formula

C84H118O32Zn3

Molecular Weight

888.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc

InChI

InChI=1S/C42H62O16.Zn/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1

InChI Key

IZFUXMOFYBEHPA-XUBIVLSJSA-H

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn]

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Licorice acid;  Licorice acid zinc; 

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Glycyrrhizic acid is the primary sweet-tasting and biologically active component found in the roots and rhizomes of plants belonging to the Glycyrrhiza genus. nih.govnih.gov Its distribution and concentration can vary significantly between species and even within different populations of the same species, influenced by factors such as genetics and ecological conditions. researchgate.net

Botanical Sources and Distribution within Glycyrrhiza Species

The genus Glycyrrhiza comprises approximately 30 species, but only a few are primary sources of glycyrrhizic acid. nih.gov The compound is most abundantly found in the underground parts of the plant, specifically the roots and stolons. nih.gov

Glycyrrhiza glabra, commonly known as licorice, is a perennial herb native to parts of Asia and Southern Europe and is a principal source of glycyrrhizic acid. mdpi.comdrugbank.com Research into Iranian populations of G. glabra has shown that the average content of glycyrrhizic acid can range from 1.38% to 3.40%. researchgate.net Studies have also investigated the relationship between root diameter and glycyrrhizic acid content, with some findings indicating that the concentration increases with root diameter, while other studies show a reduction. researchgate.net For instance, in one study of various populations, roots with a diameter of less than 1 cm showed glycyrrhizin (B1671929) content ranging from 1.25% to 3.41%, while roots between 1 and 2 cm in diameter had concentrations from 1.51% to 3.42%. researchgate.net The main active constituents of G. glabra are triterpenoids, including glycyrrhizin and glycyrrhetinic acid. nih.gov

Table 1: Glycyrrhizic Acid Content in Glycyrrhiza glabra Populations

Population Reference Root Diameter Glycyrrhizin Content (%)
Population 9 < 1 cm 1.25
Population 7 < 1 cm 3.41
Population 9 1-2 cm 1.51
Population 4 1-2 cm 3.42

Glycyrrhiza uralensis, or Chinese licorice, is another significant botanical source of glycyrrhizic acid. mdpi.comnih.gov Studies of G. uralensis from 14 different cultivated areas in China revealed varying contents of the compound. hep.com.cn The highest concentration was found in plants from Zhaodong in Heilongjiang Province. hep.com.cn The distribution of glycyrrhizic acid within the plant's underground system is complex; research has shown that the content is affected by the organ type (horizontal underground stem, random root, vertical underground stem), age, diameter, and growth position. nih.gov The concentration of glycyrrhizic acid in the root of G. uralensis has been determined to be 31.1 mg/g. researchgate.net While the compound is primarily in the roots, studies have also detected its biosynthesis in the aerial parts of the plant, although at extremely low levels. nih.gov

Glycyrrhiza inflata is also recognized as a source of glycyrrhizic acid, alongside G. glabra and G. uralensis. nih.gov Research often groups these three species as the primary sources for the commercial extraction of the compound. While specific quantitative studies focusing solely on the distribution within G. inflata are less common in the provided literature, it is an established botanical origin for this key active ingredient.

Advanced Extraction Techniques for Glycyrrhizic Acid

The extraction of glycyrrhizic acid from licorice root is a critical step for its use in various industries. Methodologies have evolved from traditional solvent-based techniques to more advanced, efficient, and environmentally friendly technologies.

Solvent-Based Extraction Methodologies

Conventional solvent extraction is a widely used method for isolating glycyrrhizic acid. greenskybio.com This process involves using a solvent to dissolve the target compound from the plant matrix. The choice of solvent is crucial and is based on the polarity and solubility of glycyrrhizic acid. greenskybio.com

Commonly used solvents include:

Water : Due to the solubility of glycyrrhizic acid salts, water is an effective and environmentally friendly solvent. scientific.netijcce.ac.ir One method involves heating shredded licorice roots in water at 60°C, followed by centrifugation and precipitation of crude glycyrrhizic acid using sulfuric acid. longdom.org

Ethanol (B145695) and Methanol (B129727) : Alcohols, often mixed with water, are frequently used. nih.govgreenskybio.com An optimal condition for extracting both glycyrrhizic acid and glabridin was found using an ethanol/water mixture (30:70, v/v) at 50°C for 60 minutes. nih.gov

Ammonia (B1221849) Solutions : Dilute ammonia water is a primary method used in industrial production due to its low cost and high extraction rate. google.com The use of ammonia in an ethanol-water mixture has also been explored in microwave-assisted extraction. nih.gov

The process typically involves macerating or dipping the powdered licorice root in the chosen solvent, often with agitation or heating to facilitate the dissolution of glycyrrhizic acid. greenskybio.comlongdom.org This is followed by filtration to separate the liquid extract from the solid plant residue. greenskybio.com

Emerging Extraction Technologies in Research

To improve efficiency, reduce solvent consumption, and shorten extraction times, several advanced technologies have been developed and optimized.

Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation in the solvent, which disrupts the plant cell walls and enhances the release of compounds. nih.gov UAE is recognized as a safe, effective, and eco-friendly technology. mdpi.com Studies on G. uralensis found that parameters like ultrasonic power, frequency, and temperature significantly influence the extraction yield. mdpi.com One study achieved a maximum yield of 217.7 mg/g using optimized parameters. mdpi.com Another study on G. glabra found that sonication reduced extraction time by nearly half compared to conventional methods. nih.gov

Table 2: Research Findings on Ultrasound-Assisted Extraction (UAE) of Glycyrrhizic Acid

Glycyrrhiza Species Optimal Conditions Max. Yield / % Extraction Reference
G. uralensis 125 W power, 55 kHz frequency, 25°C, 10 min 217.7 mg/g mdpi.com
Not Specified 69°C, 34 min, 57% methanol 3.414% nih.gov
Not Specified 230 W power, 40:1 solvent ratio, 30°C, 40 kHz, 50% ethanol 95.69% extraction ijche.com
Not Specified 10 min, 30:1 solvent ratio, 40°C, 25 kHz 36.4 mg/g researchgate.net

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. nih.gov This method has been shown to be more effective than conventional techniques due to considerable savings in time and solvent. nih.govresearchgate.net Optimal conditions, such as an extraction time of 4-5 minutes with a 50-60% ethanol concentration, have been found to yield results equivalent to traditional methods that take much longer. nih.gov

Table 3: Research Findings on Microwave-Assisted Extraction (MAE) of Glycyrrhizic Acid

Parameter Optimal Range/Value Reference
Extraction Time 4-5 minutes nih.gov
Ethanol Concentration 50-60% (v/v) nih.gov
Ammonia Concentration 1-2% (v/v) nih.gov
Liquid/Solid Ratio 10:1 (ml/g) nih.gov
Yield with Water (7 min) 3.10% scientific.net

Supercritical Fluid Extraction (SFE) : This advanced method often uses supercritical carbon dioxide (scCO₂), which has properties of both a liquid and a gas. greenskybio.com scCO₂ is non-toxic, has high diffusivity, and is easily separated from the extract. greenskybio.com Because pure scCO₂ is non-polar, polar co-solvents or modifiers like ethanol or methanol are often added to enhance the extraction of polar compounds like glycyrrhizic acid. butlerov.com The yield of glycyrrhizic acid in SFE is highly dependent on pressure, temperature, and the amount of scCO₂ used. butlerov.com One study reported a maximum recovery of 97.22% when using 70% aqueous methanol as a modifier with scCO₂ at 50 MPa and 60°C.

Table 4: Research Findings on Supercritical Fluid Extraction (SFE) of Glycyrrhizic Acid

Modifier / Co-Solvent Optimal Conditions (Pressure, Temperature) Max. Yield / Recovery Reference
Ethanol 14.6 kPa, 33.5°C 0.158 g/g (15.8%) butlerov.com
Water Not specified 32.66% recovery
70% Aqueous Methanol 50 MPa, 60°C 97.22% recovery
Ethylene 10.9 MPa, 49.5°C 51.9% bio-conferences.org

Glycyrrhizic Acid Biosynthesis and Metabolic Engineering

Endogenous Biosynthetic Pathways in Plant Systems

The biosynthesis of glycyrrhizic acid begins with the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the MVA pathway. frontiersin.orgplos.org These five-carbon units are the fundamental building blocks for all terpenoids, including the triterpenes. frontiersin.orgplos.org

Mevalonic Acid (MVA) Pathway Involvement

The MVA pathway is a crucial metabolic route in plants for the synthesis of a wide range of isoprenoid compounds, including triterpenes like glycyrrhizic acid. frontiersin.orgplos.orgmdpi.com The pathway starts with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. plos.org These precursors are then condensed to form farnesyl diphosphate (FPP). frontiersin.orgplos.org The dimerization of two molecules of FPP, catalyzed by squalene (B77637) synthase (SQS), yields squalene, a key intermediate in triterpene biosynthesis. oup.comresearchgate.netfrontiersin.orgresearchgate.net

Key Enzyme Identification and Characterization

Several key enzymes are involved in the conversion of squalene into β-amyrin, the triterpene skeleton from which glycyrrhetinic acid is derived, and the subsequent modifications to form glycyrrhizic acid. oup.comnih.gov Research has focused on identifying and characterizing these enzymes to understand and potentially manipulate the biosynthetic pathway. frontiersin.orgmdpi.com

Squalene Synthase (SQS)

Squalene synthase (SQS) plays a pivotal role at a branch point in the isoprenoid pathway, directing carbon flux towards triterpene synthesis. mdpi.comfrontiersin.orgcabidigitallibrary.org SQS catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene. oup.comresearchgate.netfrontiersin.orgresearchgate.net Overexpression of SQS has been investigated as a strategy to enhance triterpene production, with studies showing increased glycyrrhizin (B1671929) content in transgenic licorice roots overexpressing SQS. researchgate.net

Squalene Epoxidase (SQLE)

Squalene epoxidase (SQLE), also known as squalene monooxygenase (SQE), catalyzes the oxidation of squalene to form 2,3-oxidosqualene (B107256). oup.comfrontiersin.orgresearchgate.netnih.gov This epoxidized squalene is a common precursor for both sterols and triterpenes. oup.comfrontiersin.orgresearchgate.netnih.gov SQLE is considered a key regulatory enzyme in the biosynthesis of these compounds. researchgate.netnih.govresearchgate.net Functional characterization of SQLE genes in Glycyrrhiza glabra has been reported, highlighting its role in terpenoid biosynthesis. nih.govnih.gov

β-Amyrin Synthase (β-AS)

β-Amyrin synthase (β-AS) is an oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to produce β-amyrin. oup.comfrontiersin.orgfrontiersin.orgresearchgate.net β-amyrin is the first committed intermediate with the oleanane (B1240867) triterpene skeleton, which is the basis for glycyrrhetinic acid and subsequently glycyrrhizic acid. oup.comfrontiersin.orgnih.gov β-AS is considered a key enzyme responsible for the formation of this triterpene skeleton in the glycyrrhizic acid biosynthetic pathway. frontiersin.orgresearchgate.net Genes encoding β-AS have been functionally isolated and characterized from Glycyrrhiza species. oup.comresearchgate.net

The subsequent steps in glycyrrhizic acid biosynthesis involve oxidative modifications of β-amyrin, primarily catalyzed by cytochrome P450 enzymes, and glycosylation. oup.comoup.comfrontiersin.org Specifically, β-amyrin undergoes oxidation at the C-11 position, catalyzed by CYP88D6, followed by further oxidation at the C-30 position, catalyzed by CYP72A154, to form glycyrrhetinic acid. oup.comoup.comfrontiersin.orguniprot.orgnih.gov Glycyrrhizic acid is then formed by the addition of glucuronic acid moieties to glycyrrhetinic acid, a reaction catalyzed by UDP-glycosyltransferases. oup.comfrontiersin.org

Cytochrome P450 Monooxygenases (e.g., CYP88D6, CYP72A154)

Cytochrome P450 monooxygenases (P450s) play crucial roles in the oxidative steps of glycyrrhizic acid biosynthesis. Two key P450 enzymes identified in Glycyrrhiza uralensis are CYP88D6 and CYP72A154. oup.comnih.govfrontiersin.org

CYP88D6 functions as a β-amyrin 11-oxidase. oup.comuniprot.orgnih.gov It catalyzes two sequential oxidation steps at the C-11 position of β-amyrin, leading to the formation of 11-oxo-β-amyrin. oup.comnih.gov This enzymatic activity has been demonstrated through in vitro assays and in engineered yeast strains coexpressing CYP88D6 with β-amyrin synthase. nih.govfrontiersin.org The expression of CYP88D6 is detected in the roots and stolons, consistent with the accumulation pattern of glycyrrhizic acid in the plant. nih.gov

Following the action of CYP88D6, CYP72A154 is responsible for further oxidation in the pathway. oup.comnih.gov CYP72A154 catalyzes three sequential oxidation steps at the C-30 position of 11-oxo-β-amyrin, ultimately producing glycyrrhetinic acid, the aglycone of glycyrrhizic acid. oup.comnih.govfrontiersin.orguniprot.org Studies using engineered yeast strains producing 11-oxo-β-amyrin have confirmed the role of CYP72A154 in this multi-step oxidation process. oup.comnih.gov

Glycosylation Steps and Related Glycosyltransferases

The final steps in glycyrrhizic acid biosynthesis involve the glycosylation of glycyrrhetinic acid. This process involves the attachment of sugar moieties, specifically glucuronic acid, to the C-3 hydroxyl group of glycyrrhetinic acid. oup.comnih.govoup.comresearchgate.net These glycosylation reactions are catalyzed by glycosyltransferases (GTs). royalsocietypublishing.orgmdpi.com

Uridine Diphosphate (UDP)-Glycosyltransferases (UGTs)

UDP-Glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from a UDP-sugar donor to an acceptor molecule. mdpi.comnih.govmdpi.com In the context of glycyrrhizic acid biosynthesis, UGTs are responsible for attaching glucuronic acid units to glycyrrhetinic acid. frontiersin.orgfrontiersin.orgroyalsocietypublishing.orgmdpi.comnih.gov This glycosylation is crucial as the sugar moiety contributes to the sweetness of glycyrrhizin and can influence its biological activities. nih.gov

Specific Glycosyltransferases (e.g., UGT73P12, CSyGT)

Several specific glycosyltransferases have been implicated in the glycosylation of glycyrrhetinic acid to form glycyrrhizic acid. UGT73P12 and CSyGT are two such enzymes that catalyze sequential glucuronosylations at the C-3 hydroxyl group of glycyrrhetinic acid. oup.comresearchgate.net

UGT73P12 has been shown to catalyze the second glucuronosylation step in G. uralensis. frontiersin.orgnih.govnih.gov This enzyme transfers a glucuronosyl moiety from UDP-glucuronic acid to glycyrrhetinic acid 3-O-monoglucuronide, resulting in the production of glycyrrhizic acid. frontiersin.orgnih.govnih.gov Research on natural variants of UGT73P12 has provided insights into its substrate specificity, highlighting the importance of specific residues, such as Arg32, for high specificity towards UDP-glucuronic acid. nih.govnih.gov

CSyGT, a cellulose (B213188) synthase-derived glycosyltransferase, has also been identified as catalyzing 3-O-glucuronosylation of triterpenoid (B12794562) aglycones, including glycyrrhetinic acid. researchgate.netresearchgate.netdntb.gov.uarepec.org Studies involving gene co-expression analysis and functional characterization in yeast and in planta (using CRISPR-Cas9 mediated gene disruption) have demonstrated the role of CSyGT in saponin (B1150181) biosynthesis, including the transfer of glucuronic acid to the C-3 position of glycyrrhetinic acid. researchgate.netdntb.gov.uarepec.org

Based on research findings, the glycosylation process involves at least two steps catalyzed by specific UGTs, leading to the addition of two glucuronic acid units to glycyrrhetinic acid to form glycyrrhizic acid. oup.comresearchgate.net

Here is a summary of the roles of key enzymes in glycyrrhizic acid biosynthesis:

EnzymeRole in BiosynthesisSubstrate(s)Product(s)Source Organism
β-amyrin synthase (β-AS)Catalyzes cyclization of 2,3-oxidosqualene to β-amyrin. frontiersin.orgacs.org2,3-oxidosqualeneβ-amyrinGlycyrrhiza species
CYP88D6Catalyzes two-step oxidation of β-amyrin at C-11 to 11-oxo-β-amyrin. oup.comuniprot.orgnih.govβ-amyrin11-oxo-β-amyrinGlycyrrhiza uralensis uniprot.org
CYP72A154Catalyzes three-step oxidation of 11-oxo-β-amyrin at C-30 to glycyrrhetinic acid. oup.comnih.govfrontiersin.orguniprot.org11-oxo-β-amyrinGlycyrrhetinic acidGlycyrrhiza uralensis uniprot.org
CSyGTCatalyzes 3-O-glucuronosylation of triterpenoid aglycones, including glycyrrhetinic acid. researchgate.netresearchgate.netdntb.gov.uarepec.orgGlycyrrhetinic acid and UDP-glucuronic acidGlycyrrhetinic acid 3-O-monoglucuronideGlycyrrhiza uralensis dntb.gov.ua
UGT73P12Catalyzes the second glucuronosylation, adding a glucuronosyl moiety to glycyrrhetinic acid 3-O-monoglucuronide to form glycyrrhizic acid. frontiersin.orgnih.govnih.govGlycyrrhetinic acid 3-O-monoglucuronide and UDP-glucuronic acidGlycyrrhizic acidGlycyrrhiza uralensis nih.gov

Genetic Regulation of Biosynthesis

The biosynthesis of glycyrrhizic acid is a tightly regulated process at the genetic level. Understanding the regulation of the genes involved in this pathway is crucial for metabolic engineering efforts aimed at improving glycyrrhizic acid production. mdpi.com

Transcriptomic Analysis of Pathway Genes

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, has been a valuable tool for identifying and understanding the regulation of genes involved in glycyrrhizic acid biosynthesis in Glycyrrhiza species, particularly G. uralensis. frontiersin.orgmdpi.complos.orgmdpi.comresearchgate.netmdpi.com

Studies utilizing RNA sequencing (RNA-Seq) have identified numerous genes involved in the glycyrrhizic acid biosynthetic pathway, including those encoding key enzymes like β-amyrin synthase, CYP88D6, CYP72A154, and UGTs. frontiersin.orgmdpi.complos.org Transcriptomic data can reveal the expression levels of these genes under different conditions and in various plant tissues, providing insights into their roles and regulatory mechanisms. frontiersin.orgnih.govmdpi.com For instance, differential gene expression analysis can identify genes that are significantly up- or down-regulated in response to specific stimuli, correlating gene expression with glycyrrhizic acid accumulation. frontiersin.orgmdpi.comfrontiersin.orgdntb.gov.ua

Transcriptomic analyses have also helped in identifying potential transcription factors (TFs) and other regulatory elements that may control the expression of glycyrrhizic acid biosynthetic genes. mdpi.comresearchgate.netfrontiersin.org Co-expression analysis can reveal networks of genes that are coordinately regulated, suggesting functional relationships in the pathway. frontiersin.org

Research findings from transcriptomic studies have shown that the expression levels of genes like β-AS, CYP88D6, CYP72A154, and UGT73P12 are significantly altered under certain conditions, correlating with changes in glycyrrhizic acid content. frontiersin.orgfrontiersin.org

Here is an example of how transcriptomic analysis data might be presented, illustrating the differential expression of key genes under a specific condition (hypothetical data based on search results):

GeneFold Change (Treated vs. Control)p-value
β-AS2.1< 0.01
CYP88D61.8< 0.05
CYP72A1542.5< 0.01
UGT73P121.5< 0.05

Note: This table presents hypothetical data for illustrative purposes based on the type of findings reported in transcriptomic studies.

Influence of Environmental Stimuli on Gene Expression and Compound Accumulation

Environmental factors can significantly influence the growth of Glycyrrhiza plants and the accumulation of secondary metabolites, including glycyrrhizic acid. mdpi.comfund-romuloraggio.org.arnih.govresearchgate.netcabidigitallibrary.org Various environmental stimuli can affect the expression of genes in the glycyrrhizic acid biosynthetic pathway, leading to variations in the final compound content. frontiersin.orgmdpi.comfrontiersin.orgdntb.gov.uanih.gov

Drought stress is one environmental factor that has been studied for its impact on glycyrrhizic acid production. frontiersin.orgfrontiersin.orgdntb.gov.uamdpi.comnih.gov Research has shown that moderate drought stress can lead to an increase in glycyrrhizic acid content in G. uralensis and G. glabra. frontiersin.orgmdpi.comnih.gov This accumulation is often correlated with the upregulation of key biosynthetic genes such as β-AS, CYP88D6, CYP72A154, and UGT73P12 under drought conditions. frontiersin.orgfrontiersin.orgdntb.gov.uanih.gov However, severe drought stress may lead to a decrease in glycycyrrhizic acid content. frontiersin.orgmdpi.com

Light quality has also been shown to influence glycyrrhizic acid accumulation and gene expression. mdpi.com Studies have indicated that specific light conditions, such as a combination of red and blue light, can promote the accumulation of glycyrrhizic acid and upregulate the expression of genes in the biosynthetic pathway in G. uralensis seedlings. mdpi.com

Other environmental factors, including soil nutrients (such as phosphorus and potassium), soil moisture content, temperature, and precipitation, have also been reported to influence glycyrrhizic acid content in Glycyrrhiza populations. fund-romuloraggio.org.arnih.govresearchgate.netcabidigitallibrary.orgsmujo.id These environmental variables can affect the expression of genes involved in the pathway, ultimately impacting the final yield of glycyrrhizic acid. fund-romuloraggio.org.arnih.govsmujo.id

Phytohormones, which can be influenced by environmental conditions, also play a role in regulating glycyrrhizic acid biosynthesis. frontiersin.orgdntb.gov.uanih.gov For example, jasmonic acid (JA) has been shown to stimulate the accumulation of glycyrrhizic acid and induce the expression of related biosynthetic genes under drought stress. frontiersin.orgdntb.gov.ua

Here is a table summarizing the influence of some environmental factors on glycyrrhizic acid content:

Environmental FactorObserved Effect on Glycyrrhizic Acid ContentAssociated Gene Expression Changes (if reported)References
Moderate Drought StressIncreasedUpregulation of β-AS, CYP88D6, CYP72A154, UGT73P12 frontiersin.orgfrontiersin.orgdntb.gov.uanih.gov frontiersin.orgfrontiersin.orgdntb.gov.uamdpi.comnih.gov
Severe Drought StressDecreased frontiersin.orgmdpi.com
Red and Blue Light (4:1)IncreasedUpregulation of pathway genes mdpi.com mdpi.com
Soil PhosphorusNegative correlation fund-romuloraggio.org.arsmujo.id
Soil PotassiumNegative correlation fund-romuloraggio.org.ar
Soil pHNegative correlation smujo.id
TemperaturePositive correlation (in some studies) cabidigitallibrary.orgsmujo.id
PrecipitationCorrelation observed in some studies fund-romuloraggio.org.arnih.gov

Note: The effects of environmental factors can be complex and may vary depending on the specific Glycyrrhiza species, growth stage, and the intensity and duration of the stimulus.

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering offers promising strategies to enhance glycyrrhizic acid production by manipulating the biosynthetic pathways in suitable host organisms or plant systems frontiersin.orgnih.gov.

Strategies in Microbial Cell Factories (e.g., Saccharomyces cerevisiae)

Microbial cell factories, particularly Saccharomyces cerevisiae (baker's yeast), are explored as advantageous chassis for the production of natural products like glycyrrhetinic acid, the aglycone of glycyrrhizic acid frontiersin.orgresearchgate.netnih.gov. S. cerevisiae is amenable to genetic manipulation and can provide the necessary precursors through its native MVA pathway frontiersin.orgnih.gov.

Efforts in metabolic engineering of S. cerevisiae for glycyrrhetinic acid production involve introducing and optimizing the plant biosynthetic pathway within the yeast host frontiersin.orgfrontiersin.org. This includes incorporating genes encoding key enzymes from the glycyrrhizic acid pathway frontiersin.org.

Genome Editing for Pathway Optimization

Genome editing technologies, such as CRISPR-Cas9, play a crucial role in optimizing metabolic pathways for enhanced glycyrrhizic acid production frontiersin.orgfrontiersin.orgnih.gov. In hairy root cultures of Glycyrrhiza uralensis, CRISPR-Cas9 has been used to block competing pathways, redirecting metabolic flux towards glycyrrhizin biosynthesis oup.comnih.gov. For instance, knocking out genes in competing soyasaponin, oleanolic acid, and betulinic acid pathways has been shown to increase glycyrrhizin accumulation oup.com.

In S. cerevisiae, genome editing has been applied to introduce the glycyrrhetinic acid 3-O-mono-β-D-glucuronide (GAMG) biosynthetic pathway, leading to de novo production of this glycosylated derivative frontiersin.org. Optimization of the biosynthetic pathway and enhancement of the supply of UDP-glucuronic acid (UDP-GlcA) through genome editing and other strategies have significantly increased GAMG production in yeast frontiersin.org.

Overexpression and Gene Manipulation Techniques

Overexpression and manipulation of genes encoding key enzymes in the glycyrrhizic acid biosynthetic pathway are critical for increasing production oup.comnih.govmdpi.com. Overexpression of β-amyrin synthase (bAS) has been shown to increase glycyrrhizin accumulation in hairy roots of Glycyrrhiza uralensis oup.commdpi.com. Combining the knockout of genes in competing pathways with the overexpression of a biosynthetic gene like CYP88D6 has further enhanced glycyrrhizin production in hairy root cultures oup.comnih.gov.

In engineered S. cerevisiae, overexpression of key genes in the glycyrrhetinic acid biosynthetic pathway, along with strategies like optimizing acetyl-CoA supply and balancing metabolic flux, has led to increased production of intermediates like β-amyrin frontiersin.orgresearchgate.netnih.gov. Studies have demonstrated that a global analysis of precursor supply and product formation, rather than focusing on single genes, can efficiently improve natural product biosynthesis in engineered microorganisms frontiersin.org.

Enzymatic Synthesis of Glycosylated Derivatives

Enzymatic synthesis offers a highly specific and efficient route for producing glycyrrhizic acid and its glycosylated derivatives mdpi.comresearchgate.net. This approach utilizes glycosyltransferases to catalyze the transfer of sugar moieties to glycyrrhetinic acid or its derivatives mdpi.comresearchgate.net.

Utilization of Promiscuous Glycosyltransferases (e.g., Bacillus subtilis Bs-YjiC, UGT109A3)

Promiscuous UDP-glycosyltransferases (UGTs), such as Bs-YjiC and UGT109A3 from Bacillus subtilis, are valuable biocatalysts for the glycosylation of glycyrrhetinic acid and its derivatives mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net. These enzymes exhibit broad substrate specificity and can catalyze the transfer of sugar moieties, such as glucose, to different positions on the glycyrrhetinic acid structure mdpi.comnih.govmdpi.comresearchgate.net.

Studies have shown that Bs-YjiC can transfer a glucosyl moiety from UDP-glucose to the C3 hydroxyl and/or C30 carboxyl groups of glycyrrhetinic acid and glycyrrhizin, yielding various glucosides mdpi.comresearchgate.net. UGT109A3 has been characterized to glycosylate both the free C3 hydroxyl and C30 carboxyl groups of glycyrrhetinic acid, resulting in a diglucoside nih.govmdpi.comresearchgate.net. These enzymatic reactions can significantly improve the water solubility of the resulting glycosylated products mdpi.comresearchgate.net.

Research findings on the water solubility of glycyrrhetinic acid and its glucosides synthesized by Bs-YjiC highlight the impact of glycosylation:

CompoundWater Solubility (µM)
Glycyrrhetinic acid (GA)29
GA monoglucoside (Product 1)58
GA monoglucoside (Product 2)242
GA glucoside (Product 3)2022
GA glucoside (Product 4)98326

Table 1: Water solubility of glycyrrhetinic acid and its glucosides synthesized by Bs-YjiC. mdpi.com

Coupling with Plant Sucrose (B13894) Synthase

To address the cost associated with using activated sugar donors like UDP-glucose or UDP-glucuronic acid in enzymatic glycosylation, strategies involving the regeneration of these cofactors have been developed nih.govmdpi.comnih.gov. Coupling promiscuous microbial UGTs with plant sucrose synthase (SUS) is an efficient method for in situ regeneration of UDP-glucose nih.govnih.gov.

Sucrose synthase can catalyze the reversible conversion of sucrose and UDP to UDP-glucose and fructose (B13574) nih.govnih.gov. By coupling a UGT, such as UGT109A3 or UGT73C11, with sucrose synthase, the UDP released after the glycosylation reaction can be recycled back to UDP-glucose using sucrose as the sugar donor nih.govnih.gov. This biocatalytic cascade allows for the efficient and economical synthesis of glycosylated glycyrrhetinic acid derivatives without the need for continuous addition of expensive UDP-glucose nih.govnih.gov.

Chemical Synthesis and Derivatization Studies of Glycyrrhizic Acid

Synthetic Routes to Novel Glycyrrhizic Acid Analogs

Various synthetic methodologies have been developed to introduce structural diversity into the glycyrrhizic acid scaffold. These routes often target the hydroxyl and carboxyl groups present in the molecule.

Oxidative Splitting Methodologies

Oxidative splitting is a method that can be applied to the carbohydrate part of glycyrrhizic acid to synthesize modified analogs. For instance, the synthesis of 4-nitro-4-desoxy-glycosides, which are modified analogs of GL, has been carried out by the oxidative splitting of the carbohydrate portion of GL using NaIO₄. nih.govresearchgate.netresearchgate.net

Glycal Method Applications

The glycal method is another synthetic strategy utilized in the derivatization of glycyrrhizic acid. This method has been employed to prepare triterpene 2-desoxy-D-glycosides, which are analogs of GL. These syntheses can be performed in the presence of iodine-containing promoters or sulfonic acid cation-exchange resin KU-2-8 (H⁺) and LiBr. nih.govresearchgate.netresearchgate.net

Condensation Reactions for Derivative Formation (e.g., N-Hydroxysuccinimide-DCC)

Condensation reactions are widely used for the formation of glycyrrhizic acid derivatives, particularly for coupling the carboxyl groups with amines or amino acids to form amide or peptide conjugates. The activated esters method, often employing coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) in combination with additives such as N-hydroxysuccinimide (NHS or HOSu) or N-hydroxybenzotriazole (HOBt), is a common approach. nih.govresearchgate.netresearchgate.netnih.govneicon.runih.govcatalysis.com.uascielo.br

Glycyrrhizic acid derivatives bearing amino acid residues have been synthesized via the condensation reaction of glycyrrhizic acid with amino acids using N-hydroxysuccinimide as a coupling additive and DCC as a coupling reagent. nih.gov Solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dioxane can be used in these reactions. nih.govresearchgate.netnih.govneicon.runih.gov

For example, GL derivatives have been prepared by the condensation reaction of GL with amino acids in the presence of N-hydroxysuccinimide and DCC, using triethylamine (B128534) (Et₃N) as a base. nih.gov Another procedure involves adding N-hydroxysuccinimide and DCC to a solution of GL in DMF, followed by the addition of amino acid methyl/ethyl ester hydrochlorides and triethylamine. nih.gov Chemoselectivity for the glycosidic carboxylic acids can be achieved by performing the DCC coupling at lower temperatures (0-5 ºC), while at higher temperatures (20-22 ºC), all three carboxylic acid groups of GL can be coupled. scielo.br

Data on specific condensation reactions and resulting derivatives are available in the literature. For instance, studies have reported the synthesis of glycyrrhizic acid conjugates with D-amino acid esters using HOBt/DCC or HONSu/DCC in tetrahydrofuran/dioxane. neicon.ru

Structural Modification at Specific Positions

Structural modifications of glycyrrhizic acid and its aglycone, glycyrrhetinic acid, often focus on specific positions, primarily the hydroxyl group at C3 and the carboxyl group at C30. These modifications can significantly impact the biological activity and pharmacokinetic properties of the resulting derivatives. mdpi.comrsc.orgmdpi.comtandfonline.comresearchgate.net

Modification at the C3 Hydroxyl Group

The hydroxyl group at the C3 position of glycyrrhetinic acid is a common site for chemical modification. nih.govmdpi.comrsc.orgtandfonline.comresearchgate.netbeilstein-journals.org Modifications at this position can alter the molecular polarity and potentially improve biological effectiveness. nih.govmdpi.com The C3 hydroxyl group can be converted into various functional groups, including oxime, acyloxyimino, alkoxyimino, alkoxy, and 3-oxo groups. nih.govbeilstein-journals.org Esterification at the C3 hydroxyl group with groups such as aminoalkyl, amino acid, or sugar moieties is a frequent strategy. mdpi.comrsc.org Oxidation or elimination of the C3 hydroxyl group and introduction of functional groups at C2 are also explored. mdpi.com

Research has shown that introducing straight-chain amino groups at the C3 hydroxyl position of glycyrrhetinic acid methyl ester can enhance activity. rsc.org For example, a series of GA derivatives were synthesized by reacting GA methyl ester with chloroacetyl chloride followed by condensation with various diamines. rsc.org The antitumor activity of these derivatives was found to be dependent on the carbon chain length of the introduced amino group. rsc.org

Another approach involves introducing acyl groups, glycosides, or alkoxy and glycosyl groups at the C-3 hydroxyl position to improve anti-ulcer and anti-inflammatory activities. rsc.org Simultaneous modification of the C3 hydroxyl and C30 carboxyl groups has been shown to further increase anti-inflammatory and antiviral activities. rsc.org

Modification at the C30 Carboxyl Group

The carboxyl group at the C30 position of glycyrrhetinic acid is another key site for derivatization. mdpi.comrsc.orgmdpi.comtandfonline.comresearchgate.netbeilstein-journals.org Esterification or amidation of the C30 carboxyl group is frequently performed to synthesize new derivatives. mdpi.comtandfonline.combeilstein-journals.org These modifications can influence the compound's polarity and biological activity. mdpi.com

Esterification at C30 with various groups, including alkyl or aromatic esters, has been explored. mdpi.comtandfonline.com For instance, C-30 ester derivatives bearing halogenated aromatic rings have been synthesized and screened for cytotoxic effects. tandfonline.com The introduction of an alkyl group at the C30 carboxyl group can enhance antitumor activity. mdpi.com

Amidation of the C30 carboxyl group with various amines, including amino acids or nitrogen-containing groups, is also a common strategy. mdpi.comtandfonline.com Synthesis of C30 amide derivatives comprising the aminophosphonate moiety has been reported. tandfonline.com Introducing amino acid fragments into the C30 carboxyl group of glycyrrhetinic acid may contribute to improved cytotoxicity. mdpi.commdpi.com Methods for preparing C30 piperazinyl amides include reacting the C30-position acyl chloride with symmetric piperazine (B1678402) or treating the C30 carboxyl group with piperazine in the presence of activators like EDCl, HOBt, and triethylamine. beilstein-journals.org

Simultaneous modification of both the C3 hydroxyl and C30 carboxyl groups has been investigated, showing enhanced antitumor activity when both positions are modified. mdpi.com

Modification at the C11 Position

While glycyrrhizic acid possesses an 11-oxo group, a prominent feature of its triterpene scaffold, direct chemical modifications specifically at the C11 position of glycyrrhizic acid itself are less frequently reported compared to modifications at other sites like the carboxyl or hydroxyl groups. Some studies on the chemical modification of triterpenoids from licorice, including glycyrrhetinic acid (the aglycone of glycyrrhizic acid), have explored alterations at the C11 position, noting the unsaturated carbonyl group at C-11 as a potential site for modification mdpi.comnih.gov. However, the specific chemical transformations applied directly to the C11 position of glycyrrhizic acid in the provided literature are not extensively detailed.

Chemical Alterations of the Carbohydrate Moiety

The carbohydrate portion of glycyrrhizic acid, consisting of two glucuronic acid units, offers several sites for chemical modification. Alterations to this moiety can significantly influence the compound's physicochemical and biological properties. One approach involves the oxidative splitting of the carbohydrate part, for instance, using sodium periodate (B1199274) (NaIO4), which can lead to the synthesis of modified analogs such as 4-nitro-4-desoxy-glycosides nih.gov. The glycal method has also been employed to prepare triterpene 2-desoxy-D-glycosides, which are analogs of glycyrrhizic acid nih.gov. Selective synthesis methods have been developed to introduce amino acid residues directly into the carbohydrate part of the glycyrrhizic acid molecule catalysis.com.uanih.gov. This includes the synthesis of glycopeptides where amide bonds are formed selectively on the carboxyl groups of the glucuronic acid residues researchgate.net. Modification by replacing the native glucuronic acid residues with other sugar units, such as D-galactopyranose, has also been explored researchgate.net.

Synthesis of Glycyrrhizic Acid Conjugates and Glycopeptides

The synthesis of glycyrrhizic acid conjugates and glycopeptides is a significant area of research, aiming to combine the properties of glycyrrhizic acid with those of amino acids or peptides. The activated esters method, typically utilizing coupling agents like DCC in conjunction with HOBt or HOSu, is a common and effective strategy for creating amide bonds between the carboxyl groups of glycycyrrhizic acid and the amino groups of amino acids or peptides nih.govnih.govcatalysis.com.uaneicon.ruresearchgate.netmdpi.comnih.govresearchgate.netneicon.runih.govnih.gov. Conjugates with various amino acids, including both L- and D-amino acid esters, have been successfully synthesized nih.govneicon.ruresearchgate.netnih.govneicon.ru. Examples include conjugates with L-amino acids such as valine, isoleucine, phenylalanine, and methionine, synthesized using N-hydroxyphthalimide and DCC neicon.ru. Glycopeptides containing two residues of L-amino acids or dipeptides like Gly-Leu and Gly-Phe have also been reported researchgate.netnih.gov. The synthesis of glycyrrhizyl analogs of immunostimulators such as N-acetyl-muramoyldipeptide (MDP) further highlights the potential of creating complex glycopeptides capes.gov.brnih.govnih.gov. Other coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) have also been employed for the synthesis of conjugates with amino acid methyl esters mdpi.com.

Formation and Characterization of Supramolecular Complexes

Glycyrrhizic acid exhibits a notable ability to form supramolecular complexes with a variety of organic molecules and biologically active substances tandfonline.com. This property is largely attributed to its amphoteric character, possessing both hydrophilic (glucuronic acid) and hydrophobic (glycyrrhetinic acid) regions, which allows it to behave similarly to micelle-forming substances benthamopen.com. In aqueous solutions, glycyrrhizic acid can form self-associates, existing primarily as a dimer at low concentrations and forming larger micelle-like aggregates at higher concentrations tandfonline.com. The formation of inclusion complexes with these aggregates is suggested to play a role in increasing the bioavailability of co-administered drugs tandfonline.com.

Interaction with Organic Molecules and Biologically Active Substances

Glycyrrhizic acid has been shown to interact and form complexes with a diverse range of organic molecules and biologically active compounds. Studies have investigated its complexation with substances such as β-indolyl-3-acetic acid (indole-3-acetic acid), with spectroscopic methods employed for characterization ijcsrr.org. Complex formation with 5-nitro-8-hydroxyquinoline and trinitroglycerin has also been reported benthamopen.comijcsrr.org. The interaction with atorvastatin (B1662188), a statin drug, has been studied, demonstrating the formation of inclusion complexes and micelles. Techniques like DSC, XRD, SEM, and NMR have been utilized to investigate these interactions nih.gov. NMR relaxation studies have also been applied to study the interaction between atorvastatin and glycyrrhizic acid ijcsrr.org. Glycyrrhizic acid forms host-guest complexes with carotenoids, including β-carotene. These complexes typically exhibit a 1:2 stoichiometry (carotenoid:GA dimer) in various solvents, with stability constants around 10^4 M^-1 nsc.ru. The complex structure is proposed to involve a cyclic-like dimer of glycyrrhizic acid encapsulating the carotenoid molecule, driven significantly by hydrophobic interactions nsc.ru. Complexation with lappaconitine (B608462), an antiarrhythmic alkaloid, has been characterized by NMR and UV-vis spectroscopy, revealing the formation of a stable 1:1 complex in different solutions, with a reported stability constant of 2.0 x 10^5 M^-1 in aqueous solution capes.gov.brnsc.ruresearchgate.netnih.gov. The interaction of glycyrrhizic acid monoammonium salt with cholesterol has also been studied, showing the formation of a 1:1 molecular complex with a stability constant of (3.3 ± 0.2) x 10^5 (mol/L)^-1 in 70% aqueous ethanol (B145695) at 18 °C. This interaction involves hydrogen bonding between the carboxyl group of the terminal glucuronic acid residue of glycyrrhizic acid and the 3β-hydroxyl group of cholesterol, alongside hydrophobic contacts researchgate.netresearchgate.net. Complexation with the antibiotic chloramphenicol (B1208) has been investigated using electrospray ionization mass spectrometry (ESI-MS), identifying the formation of 1:1 and 2:1 host-guest complexes nih.gov.

Table 1: Stability Constants of Selected Glycyrrhizic Acid Complexes

Guest MoleculeStoichiometry (Guest:GA)Stability Constant (K)Solvent/ConditionsSource
β-carotene1:2 (Carotenoid:GA dimer)~10⁴ M⁻¹Various solvents nsc.ru
Lappaconitine1:12.0 × 10⁵ M⁻¹Aqueous solution capes.gov.brnih.gov
Cholesterol (as monoammonium salt)1:1(3.3 ± 0.2) × 10⁵ (mol/L)⁻¹70% aqueous EtOH at 18 °C researchgate.net

Thermodynamic Investigations of Complex Formation

Thermodynamic studies provide insights into the driving forces behind the formation of glycyrrhizic acid supramolecular complexes. Investigations into the molecular complex formation of glycyrrhizic acid with various organic molecules indicate that the observed high stability constants are a result of the combined contributions of both enthalpy and entropy changes during the complexation process benthamopen.comnsc.ru. For instance, in the case of complex formation with carotenoids, hydrophobic interactions are identified as a significant driving force, and the process involves considerable desolvation of the ligand molecules benthamopen.comnsc.ru. While some thermodynamic studies exist regarding the adsorption of glycyrrhizic acid onto resins, which indicate a spontaneous and endothermic process controlled by a physical mechanism, the thermodynamics of complex formation with small organic molecules highlight the interplay of different forces, including hydrophobic effects and hydrogen bonding researchgate.netasianpubs.org.

Advanced Analytical Methodologies for Glycyrrhizic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analytical assessment of glycyrrhizic acid. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Variants

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of glycyrrhizic acid due to its high resolution and quantitative accuracy. The versatility of HPLC is enhanced through various detectors and advancements in column technology, leading to the development of specialized variants.

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and common method for quantifying glycyrrhizic acid. This technique relies on the principle that glycyrrhizic acid absorbs light in the UV spectrum. The amount of light absorbed is directly proportional to its concentration in the sample. A specific wavelength, where the compound shows maximum absorbance, is selected for detection to ensure high sensitivity. For glycyrrhizic acid, this is typically around 250-254 nm. juniperpublishers.comijpcbs.com The method is valued for its simplicity, reliability, and cost-effectiveness in routine quality control. researchgate.net

Research has established various optimized conditions for HPLC-UV analysis. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The addition of an acid, such as phosphoric acid, helps to suppress the ionization of glycyrrhizic acid's carboxyl groups, leading to sharper peaks and better chromatographic resolution. researchgate.net

ParameterCondition 1Condition 2Condition 3
Column Diamonsil C18 (4.6 mm × 250 mm, 5 µm)Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm)C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile & 0.05 mol/L ammonium (B1175870) acetate (B1210297) solutionAcetonitrile & KH2PO4 bufferMethanol & water (70:30, v/v) with 1% acetic acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 250 nm254 nm252 nm
Reference researchgate.net juniperpublishers.com mdpi.com

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Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. nih.gov A UPLC system coupled with a UV detector offers a high-throughput method for glycyrrhizic acid quantification. The shorter analysis times reduce solvent consumption, making it a more environmentally friendly and cost-effective option for laboratories with high sample loads. nih.gov While many modern UPLC applications are paired with mass spectrometry, the use of a tunable UV detector or a Diode Array Detector with UPLC is effective for quantitative analysis of known compounds like glycyrrhizic acid. nih.gov

Liquid Chromatography with a Diode Array Detector (LC-DAD), also known as LC-PDA (Photodiode Array), enhances the capabilities of traditional HPLC-UV. Instead of monitoring absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously. nih.gov This provides several key advantages for glycyrrhizic acid analysis. Firstly, it allows for the determination of the optimal detection wavelength in a single run. Secondly, it can assess the purity of the glycyrrhizic acid peak by comparing UV spectra across the peak. nih.gov If the spectra are consistent, it indicates the peak is likely pure and not co-eluting with other impurities. This feature is crucial when analyzing complex matrices like herbal extracts. One study successfully used an LC-DAD method for the quantification of glycyrrhizic acid, monitoring chromatograms between 200 and 400 nm for peak purity assessments, with quantification performed at 254 nm. nih.gov

ParameterResearch Finding
Column Reverse phase C18 (125 mm × 4.0 mm, 5 µm)
Mobile Phase 5.3 mM phosphate (B84403) buffer and acetonitrile (65:35 v/v)
Detector Photodiode Array (DAD)
Detection Wavelength Monitored at 252 nm
Linear Range 12.4 to 124 µg/ml
Identity Confirmation Electrospray ionization mass spectrometry
Reference nih.gov

This table is interactive. Click on the headers to sort.

Coupled Techniques

To increase the certainty of identification and enhance sensitivity, chromatographic systems are often coupled with more sophisticated detectors, most notably mass spectrometers.

The coupling of HPLC with Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source, provides a highly sensitive and specific method for the analysis of glycyrrhizic acid. ESI is a soft ionization technique that allows the large, thermally labile glycyrrhizic acid molecule to be transferred into the gas phase as an intact ion, which can then be analyzed by the mass spectrometer. This technique is not only used for quantification but also for definitive identity confirmation. nih.gov The mass spectrometer detects the mass-to-charge ratio of the compound, providing a high degree of specificity that is often used to confirm the identity of a peak first detected by UV. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed for even greater specificity and sensitivity, making it an invaluable tool for pharmacokinetic studies where concentrations in biological fluids can be extremely low. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a highly sensitive and specific method for the simultaneous determination and quantification of glycyrrhizic acid and its primary active metabolite, glycyrrhetinic acid, in various biological and botanical matrices. mhlw.go.jpnih.govscilit.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

The methodology typically involves sample extraction, often using solid-phase extraction (SPE) with cartridges like Oasis MAX, followed by chromatographic separation on a reverse-phase column, such as a C18 column. nih.govnih.gov Detection is commonly performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, often operating in the positive ion mode. nih.govnifdc.org.cn The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nifdc.org.cnresearchgate.net For glycyrrhizic acid, a common transition monitored is m/z 823 → 453, while for glycyrrhetinic acid, it is m/z 471 → 149. nih.govnifdc.org.cn

The method has been validated according to international guidelines, demonstrating good linearity over a range of concentrations, with correlation coefficients (R²) often exceeding 0.99. nih.govnih.govresearchgate.netresearchgate.net The limit of quantification (LOQ) for glycyrrhizic acid can be as low as 0.5 ng/mL in human plasma and 5 ng/mL in plant extracts. nifdc.org.cnresearchgate.net

Table 1: Exemplary Parameters for LC-MS/MS Analysis of Glycyrrhizic Acid

ParameterDescriptionReference
Chromatographic Column Inertsil ODS-3 or equivalent C18 column nih.govnih.gov
Mobile Phase Gradient elution with acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate or 0.2% formic acid) nifdc.org.cnresearchgate.net
Ionization Mode Electrospray Ionization (ESI), typically in positive mode nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nifdc.org.cnresearchgate.net
Precursor → Product Ion (Glycyrrhizic Acid) m/z 823.4 → 453.3 nifdc.org.cn
Precursor → Product Ion (Glycyrrhetinic Acid) m/z 471.4 → 189.0 nifdc.org.cn
Linearity Range (Plasma) 0.5–200 ng/mL nih.gov
Limit of Quantification (LOQ) 0.5 ng/mL (in plasma) nifdc.org.cn

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of glycyrrhizic acid. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry provide detailed information about the molecule's carbon-hydrogen framework, functional groups, and electronic transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of glycyrrhizic acid. nih.gov Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals in the molecule can be achieved. cabidigitallibrary.orgniif.hu

1D NMR (¹H and ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the glycyrrhizic acid molecule.

The ¹H NMR spectrum of glycyrrhizic acid displays characteristic signals that correspond to its complex structure. niif.hu Key features include seven methyl singlets, typically observed between δ 0.79 and 1.44 ppm. niif.hu A distinct singlet for the trisubstituted olefinic proton (H-12) appears around δ 5.98 ppm. niif.hu The spectrum also shows two anomeric protons as doublets, for instance at δ 5.08 and δ 5.47 ppm, which are indicative of the two glucuronic acid units. niif.hu The large coupling constants associated with these anomeric protons (e.g., J = 8.1 Hz and 8.4 Hz) suggest a β-orientation for the glycosidic linkages. niif.hu

The ¹³C NMR spectrum is crucial for identifying all carbon atoms, including those without attached protons. A key signal is the carbonyl group of the carboxylic acid at C-30, resonating around δ 179.7 ppm. niif.hu The structure of glycyrrhizic acid has been confirmed as 3β-hydroxy-11-oxo-18βH-olean-12-en-30-oic acid 3-O-[β-D-glucuronopyranosyl-(1→2)-β-D-glucuronopyranoside] using high-resolution NMR data. researchgate.net

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Glycyrrhizic Acid

Atom/Group¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Reference
Methyl Singlets 0.79, 1.05, 1.21, 1.27, 1.37, 1.42, 1.44N/A niif.hu
H-12 (Olefinic) 5.98 (s)N/A niif.hu
Anomeric Protons 5.08 (d, J=8.1 Hz), 5.47 (d, J=8.4 Hz)N/A niif.hu
C-30 (Carboxyl) N/A179.7 niif.hu
2D NMR (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assigning the complete ¹H and ¹³C NMR spectra of glycyrrhizic acid by revealing correlations between different nuclei. cabidigitallibrary.orgiosrphr.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the aglycone and sugar moieties. niif.hu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). niif.huiosrphr.org It is instrumental in assigning the carbon signals of the glycyrrhizic acid skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). niif.huiosrphr.org This is particularly useful for identifying quaternary carbons and for establishing the linkages between the aglycone and the sugar units, as well as the linkage between the two glucuronic acid molecules. niif.hu

Together, these 2D NMR techniques, along with 1D NMR data, enable the complete and unambiguous structural characterization of glycyrrhizic acid. cabidigitallibrary.orgniif.hu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the glycyrrhizic acid molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of glycyrrhizic acid shows characteristic absorption bands that confirm its structure.

Key peaks include a broad band around 3445 cm⁻¹, which corresponds to O-H stretching vibrations from the hydroxyl and carboxylic acid groups. researchgate.net A sharp peak around 1720-1731 cm⁻¹ is attributed to the C=O stretching of the carboxylic acid group (COOH). researchgate.net The C=O stretching of the α,β-unsaturated ketone in the aglycone structure is observed at approximately 1650 cm⁻¹. researchgate.net Additionally, C-O stretching bonds from alcohols and ethers are typically seen in the region of 1045-1052 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Peaks for Glycyrrhizic Acid

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~3445O-H stretching (hydroxyl and carboxyl groups) researchgate.net
~1731C=O stretching (carboxylic acid) researchgate.net
~1650C=O stretching (α,β-unsaturated ketone) researchgate.net
~1052C-O stretching (secondary cyclic alcohols) researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and economical method used for the quantitative estimation of glycyrrhizic acid. researchgate.netijpcbs.com The technique is based on the principle that the molecule absorbs light in the UV-Vis range due to its electronic transitions, specifically the α,β-unsaturated ketone system in the aglycone portion.

Glycyrrhizic acid exhibits a characteristic maximum absorbance (λmax) at approximately 254 nm. researchgate.netijpcbs.comisciii.es This analysis is often performed using a solvent system such as a mixture of phosphate buffer (pH 6.8) and methanol or ethanol (B145695). researchgate.netijpcbs.com The method adheres to the Beer-Lambert law within a specific concentration range (e.g., 4–24 µg/mL), allowing for accurate quantification by measuring the absorbance at this wavelength. researchgate.net While direct UV spectrophotometry can have lower sensitivity compared to other methods, variations like dual-wavelength superimposed visible spectrophotometry have been developed to enhance sensitivity. researchgate.net

Table 4: UV-Vis Spectrophotometry Data for Glycyrrhizic Acid

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~254 nm researchgate.netijpcbs.com
Typical Solvent System Phosphate Buffer (pH 6.8) and Methanol (70:30) researchgate.net
Linearity Range (Beer-Lambert Law) 4–24 µg/mL researchgate.net

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of glycyrrhizic acid, providing detailed insights into its molecular weight, elemental composition, and fragmentation patterns. High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) allows for the precise determination of the molecular formula.

When analyzed using ESI in positive ion mode, glycyrrhizic acid typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 823.4. sbmu.ac.ir Another common adduct observed is the sodium adduct [M+Na]⁺ at m/z 849.3954, which can further confirm the molecular weight and formula of C₄₂H₆₂O₁₆. sbmu.ac.irycmou.ac.in In negative ion mode, the quasi-molecular ion [M-H]⁻ is readily observed at m/z 821.49. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is crucial for confirming the structure by analyzing the fragmentation of the precursor ion. A characteristic fragmentation pathway for glycyrrhizic acid involves the cleavage of the glycosidic bonds. For the protonated molecule [M+H]⁺ (m/z 823), a common product ion is observed at m/z 453. researchgate.netjuniperpublishers.com This major fragment corresponds to the loss of the two glucuronic acid moieties, leaving the glycyrrhetinic acid aglycone. Similarly, in negative mode, fragmentation of the [M-H]⁻ ion can yield characteristic product ions that help in piecing together the molecule's structure. researchgate.netnih.gov The study of these fragmentation patterns provides definitive evidence for the identity and structure of glycyrrhizic acid, distinguishing it from other related triterpenoid (B12794562) saponins. ajrconline.orgasianpubs.org

Quantitative Analysis and Method Validation Parameters

The quantitative analysis of glycyrrhizic acid in various matrices, such as herbal preparations and biological samples, relies on validated analytical methods to ensure reliable and accurate results. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most common techniques employed. Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH), assessing parameters such as linearity, precision, accuracy, and sensitivity.

Linearity and Calibration (e.g., External Standard Calibration)

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. For glycyrrhizic acid quantification, calibration curves are constructed by plotting the peak area or height against a series of known concentrations of a reference standard. A linear relationship is typically indicated by a high correlation coefficient (r²), ideally greater than 0.99.

Various studies have established the linearity of analytical methods for glycyrrhizic acid over different concentration ranges. These ranges are selected based on the expected concentration of the analyte in the samples being tested.

Analytical MethodConcentration Range (µg/mL)Correlation Coefficient (r²)
HPLC12.4 - 1240.999
RP-HPLC2 - 120.999
RP-HPLC0.19 - 4.7470.999
HPLC20 - 1200.999
This table presents data from various studies on the linearity of glycyrrhizic acid quantification. sbmu.ac.irresearchgate.netjuniperpublishers.comajrconline.org

Precision (Intraday and Interday)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percentage relative standard deviation (%RSD).

Intraday precision (repeatability) is assessed by analyzing the same sample multiple times on the same day, under the same operating conditions.

Interday precision (intermediate precision) is determined by analyzing the same sample on different days, often by different analysts or using different equipment, to assess the method's reproducibility.

For a method to be considered precise, the %RSD values should be within acceptable limits, generally not exceeding 2-5%. juniperpublishers.comjuniperpublishers.com

Precision TypeConcentration(s) Analyzed%RSD
Intraday0.127 ± 0.001 g/L0.101%
Interday0.128 ± 0.001 g/L0.812%
Intraday3, 4, and 5 µg/mL< 2%
Interday3, 4, and 5 µg/mL< 2%
Intraday & InterdayNot Specified< 5%
This table summarizes precision data from different validation studies for glycyrrhizic acid analysis. sbmu.ac.irjuniperpublishers.comumin.jp

Accuracy

Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. It is often determined through recovery studies, where a known amount of the glycyrrhizic acid standard is added (spiked) into a sample matrix. The percentage of the added standard that is measured (% recovery) indicates the accuracy of the method. High recovery rates, typically between 95% and 105%, demonstrate the method's ability to accurately quantify the analyte without interference from the sample matrix. sbmu.ac.irjuniperpublishers.com

MethodSpike Levels% Recovery
HPLCThree different levels99.93 ± 0.26%
RP-HPLCNot specified>95%
HPLC100.9 ± 0.2%
HPTLC99-102%
This table shows the accuracy of various analytical methods for glycyrrhizic acid, presented as percentage recovery. sbmu.ac.irresearchgate.netasianpubs.orgumin.jp

Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is a measure of the sensitivity of the analytical method. The LOD is often calculated based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve.

Analytical MethodLOD
HPLC3.08 µg/mL
RP-HPLC0.16 µg/mL
HPTLC7.89 ng/spot
HPLC0.704 µg/mL
HPTLC19.4 ng/spot
This table presents the Limit of Detection (LOD) for glycyrrhizic acid using different analytical techniques. researchgate.netjuniperpublishers.comnih.govajrconline.orgasianpubs.org

Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is the lowest concentration on the calibration curve and is crucial for the quantitative analysis of samples containing low levels of glycyrrhizic acid. The LOQ is typically determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the calibration curve parameters.

Analytical MethodLOQ
HPLC10.27 µg/mL
RP-HPLC0.49 µg/mL
HPTLC21.25 ng/spot
HPLC2.348 µg/mL
HPTLC60.2 ng/spot
This table presents the Limit of Quantification (LOQ) for glycyrrhizic acid using different analytical techniques. researchgate.netjuniperpublishers.comnih.govajrconline.orgasianpubs.org

Percentage Recovery Studies

Percentage recovery studies are a critical component in the validation of analytical methods, establishing the accuracy and efficiency of the extraction and quantification process for glycyrrhizic acid from various matrices, including crude plant materials and herbal formulations. These studies involve adding a known quantity of a standard glycyrrhizic acid to a sample (a process known as spiking) and then measuring the amount of the standard that is recovered through the analytical procedure. The proximity of the recovered amount to the known amount, expressed as a percentage, indicates the method's accuracy.

High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are common techniques employed for these studies. In a typical procedure, pre-analyzed samples are spiked with standard glycyrrhizic acid at different concentration levels, commonly 50%, 100%, and 150% of the expected concentration in the sample. asianpubs.orgjuniperpublishers.comsbmu.ac.ir The mixtures are then re-analyzed to determine the concentration of the analyte. asianpubs.org

Research findings consistently demonstrate high recovery rates for glycyrrhizic acid, validating the accuracy of the developed analytical methods. For instance, HPTLC methods have shown recovery rates between 99.4% and 100.9%. asianpubs.org Similarly, various Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have reported recovery percentages ranging from 95.2% to 103.1% and 98.83% to 101.2%. juniperpublishers.comsbmu.ac.ir One study established an average recovery of 99.93 ± 0.26% across three spike levels. researchgate.net Another RP-HPLC method, optimized for the simultaneous extraction of glycyrrhizic acid and glabridin, yielded a recovery of 89.7% for glycyrrhizic acid. mdpi.com The high recovery values obtained in these studies confirm that the methods are accurate and reliable for the quantitative estimation of glycyrrhizic acid in diverse formulations. asianpubs.orgjuniperpublishers.com

Table 1: Percentage Recovery of Glycyrrhizic Acid Using Different Analytical Methods

Analytical MethodSpiking LevelsPercentage Recovery (%)Source
HPTLC50%, 100%, 150%99.4 - 100.9 asianpubs.org
RP-HPLC50%, 100%, 150%95.2 - 103.1 juniperpublishers.com
RP-HPLC50%, 100%, 150%98.83 - 101.2 sbmu.ac.ir
RP-HPLCThree different levels99.93 ± 0.26 researchgate.net
RP-HPLC0.5, 0.6, 0.8 mg/mL89.7 mdpi.com

Hydrolysis Studies for Aglycone and Sugar Residue Identification

Hydrolysis is a fundamental chemical process used to break down glycosides into their constituent parts: a non-sugar component (aglycone) and one or more sugar components (glycone). For glycyrrhizic acid, which is a triterpenoid saponin (B1150181) glycoside, hydrolysis is essential for identifying its core structure. slideshare.net The process cleaves the acetal (B89532) linkage between the aglycone and the sugar chain. uomustansiriyah.edu.iq

Glycyrrhizic acid is composed of a hydrophobic aglycone, known as glycyrrhetinic acid, and a hydrophilic sugar part consisting of two molecules of glucuronic acid. slideshare.netnih.gov Therefore, upon complete hydrolysis, glycyrrhizic acid yields one molecule of glycyrrhetinic acid and two molecules of glucuronic acid. slideshare.net

This decomposition can be achieved through several methods:

Acid Hydrolysis : This is a common and non-specific method for cleaving glycosidic bonds. uomustansiriyah.edu.iq The process typically involves heating the compound with a mineral acid. For example, glycyrrhetinic acid can be isolated by extracting powdered licorice with 0.5 M sulphuric acid; the acid facilitates the hydrolysis of glycyrrhizin (B1671929) during the extraction. slideshare.net Another approach involves dissolving a licorice extract in water and acidifying it with hydrochloric acid to a pH of 3-3.4, which causes the precipitation of the less soluble glycyrrhetinic acid. slideshare.netcsjmu.ac.in

Enzymatic Hydrolysis : This method uses specific enzymes that target particular glycosidic linkages. The enzyme Glycyrrhizinic acid hydrolase, for instance, can selectively hydrolyze the 3-O-β-d-glucuronide linkage of glycyrrhizic acid. semanticscholar.org Enzymatic hydrolysis is highly specific; an enzyme that hydrolyzes a β-linkage will not typically affect an α-linkage of the same glycoside. uomustansiriyah.edu.iq

The identification of the hydrolysis products confirms the chemical structure of glycyrrhizic acid as a conjugate of glycyrrhetinic acid and glucuronic acid. Glycyrrhetinic acid itself is a pentacyclic triterpenoid and is considered a primary bioactive component derived from licorice. slideshare.netnih.gov

Phytochemical Screening Protocols in Research

Phytochemical screening involves a series of qualitative tests to detect the presence of various classes of chemical compounds in plant extracts. For research on Glycyrrhiza glabra (licorice), these protocols are used to identify the rich diversity of secondary metabolites present in its roots, providing a preliminary chemical profile of the extract. mdpi.com The choice of extraction solvent (e.g., water, ethanol, methanol) can significantly influence the types of compounds detected. For example, flavonoids, glycosides, and phytosterols (B1254722) may be present in an ethanolic extract but absent in an aqueous one.

Standard screening protocols for licorice root extracts typically test for the following major classes of compounds:

Alkaloids : The presence of alkaloids is often detected using Meyer's reagent, which forms a white precipitate in a positive test. mdpi.com

Flavonoids : A common test involves adding a few drops of concentrated hydrochloric acid and magnesium turnings to the extract. The appearance of a red or orange color indicates the presence of flavonoids. mdpi.com

Saponins (Saponosides) : The ability to form a persistent froth upon vigorous shaking is a key indicator. Adding a few drops of sodium bicarbonate solution to the extract can also be used to test for saponins. mdpi.com

Tannins and Polyphenols : These are typically detected using a ferric chloride (FeCl₃) solution. The formation of a specific color, such as a dark green or blue-black precipitate, indicates the presence of tannins and other polyphenols. mdpi.com

Glycosides (Heterosides) : General tests for glycosides are performed, and their presence is often confirmed by positive results in screenings for other classes like flavonoids and saponins, which are frequently found as glycosides. mdpi.comresearchgate.net

Terpenoids : The Salkowski test is a common method where the extract is mixed with chloroform (B151607) and concentrated sulfuric acid, leading to the formation of a reddish-brown color at the interface, indicating the presence of terpenoids. csjmu.ac.inresearchgate.net

Studies on hydroalcoholic and aqueous extracts of Glycyrrhiza glabra have consistently shown a significant presence of flavonoids, saponins, alkaloids, polyphenols, and glycosides/heterosides. mdpi.comresearchgate.net

Table 2: Common Phytochemical Screening Tests for Licorice Extracts

Compound ClassTest/ReagentPositive Result ObservationSource
AlkaloidsMeyer's ReagentWhite precipitate mdpi.com
FlavonoidsMg turnings and conc. HCl (Shinoda test)Red or orange color mdpi.com
SaponinsFroth test (shaking with water)Persistent foam formation mdpi.com
Tannins/PolyphenolsAqueous FeCl₃ solutionDark green or blue-black precipitate/coloration mdpi.com
TerpenoidsSalkowski test (Chloroform and conc. H₂SO₄)Reddish-brown ring at the interface csjmu.ac.in

Molecular and Cellular Mechanisms of Action Preclinical Investigations

Modulation of Intracellular Signaling Pathways

Research has demonstrated that glycyrrhizic acid can significantly modulate several critical intracellular signaling pathways involved in inflammation, immune responses, and cell survival.

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammatory and immune responses. Preclinical studies consistently show that glycyrrhizic acid can inhibit the activation and translocation of NF-κB. This inhibition is a key mechanism underlying its anti-inflammatory properties. Glycyrrhizic acid has been reported to suppress NF-κB activation by blocking the high mobility group protein box 1 (HMGB1)-Toll-like receptor 4 (TLR4)-NF-κB pathway. dovepress.com This action leads to a reduction in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-1β). dovepress.commdpi.comresearchgate.netresearchgate.net Inhibition of NF-κB translocation into the nucleus has also been observed. drugbank.com Studies in renal cells have shown that glycyrrhizic acid suppresses the NF-κB pathway through inhibiting TLR4 and reducing intracellular reactive oxygen species (ROS) formation. mdpi.com Furthermore, it can inhibit inhibitory κBα (IκBα) phosphorylation and degradation, which are crucial steps for NF-κB activation. dovepress.comresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 MAPK, are involved in various cellular processes, including inflammation, proliferation, and apoptosis. Preclinical research indicates that glycyrrhizic acid can attenuate the activation of these pathways. Glycyrrhizic acid has been shown to inhibit the phosphorylation of MAPK kinases, thereby suppressing downstream MAPKs such as ERK and JNK. researchgate.net In models of UV-B induced photodamage, glycyrrhizic acid prevented damage by influencing MAPK pathways. uni-freiburg.de Studies on TPA-induced skin inflammation have demonstrated that glycycyrrhizic acid inhibits NF-κB-dependent inflammatory responses by directly targeting MAPK pathways. nih.gov Glycyrrhizin (B1671929) has also been shown to regulate CD4+ T cell responses via the JNK, ERK, and PI3K/AKT pathways. uni-freiburg.de Inhibition of p38 phosphorylation has also been reported in some cell lines. nih.gov

The Phosphoinositide 3-Kinase/Akt (PI3K/AKT) pathway is a key regulator of cell survival, growth, and metabolism. Preclinical investigations suggest that glycyrrhizic acid can modulate this pathway. Glycyrrhizic acid has been found to activate PI3K/Akt signaling in certain contexts, contributing to neuroprotective effects. mdpi.comacs.org This activation can lead to the regulation of downstream factors involved in glucose metabolism and insulin (B600854) signaling. frontiersin.org Conversely, in models of inflammation, glycyrrhizic acid has been shown to inhibit the PI3K/Akt pathway, which contributes to the suppression of NF-κB activation and the down-regulation of inflammatory mediators like iNOS and COX-2. nih.gov The modulation of the PI3K/Akt pathway by glycyrrhizic acid appears to be context-dependent, influencing outcomes such as apoptosis and inflammation. nih.govmdpi.comacs.org Glycyrrhizin's regulation of CD4+ T cell responses has also been linked to the PI3K/AKT pathway. uni-freiburg.de

Enzyme Activity Modulation Research

Glycyrrhizic acid and its metabolite, glycyrrhetinic acid, have been shown to modulate the activity of various enzymes. One notable interaction is the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) in the kidney by glycyrrhetinic acid, which can lead to elevated cortisol levels. drugbank.comnih.gov This effect contributes to the mineralocorticoid-like activity observed with excessive licorice consumption. Glycyrrhizic acid is also identified as an inhibitor of thrombin (EC 3.4.21.5). nih.gov Furthermore, preclinical studies have indicated that glycyrrhizic acid can influence the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD), contributing to its protective effects against oxidative stress. acs.orgnih.govresearchgate.net

Antioxidant Mechanisms at the Molecular Level

Glycyrrhizic acid exhibits antioxidant properties, which play a significant role in its protective effects against various types of cellular damage.

Glycyrrhizic acid is recognized as a potent free radical scavenger. nih.govresearchgate.net This capability allows it to neutralize reactive oxygen species (ROS) and other free radicals, thereby reducing oxidative stress. mdpi.comdrugbank.commdpi.comacs.orgresearchgate.netmdpi.comimrpress.com By scavenging free radicals, glycycyrrhizic acid helps to prevent oxidative damage to cellular components, including lipids, proteins, and DNA. researchgate.net This mechanism is crucial in mitigating the damage caused by conditions associated with increased oxidative stress, such as inflammation and ischemia-reperfusion injury. mdpi.com Studies have demonstrated that glycyrrhizic acid treatment can decrease intracellular ROS content and elevate the activity of antioxidant enzymes like GPx and catalase, further supporting its role in combating oxidative stress. acs.org Its ability to diminish oxidative stress is considered a vital factor in inhibiting processes like nonenzymatic glycation. nih.gov

Summary of Key Molecular Targets and Effects

Signaling Pathway/EnzymeEffect of Glycyrrhizic Acid (Preclinical)Key OutcomesRelevant Citations
NF-κB PathwayInhibition of activation and translocationReduced pro-inflammatory mediator expression dovepress.commdpi.comresearchgate.netnih.govmdpi.comresearchgate.net
MAPK Pathway (JNK, ERK, p38)Attenuation of phosphorylation/activationModulation of inflammatory and apoptotic responses researchgate.netuni-freiburg.denih.govnih.govmdpi.com
PI3K/AKT PathwayModulation (activation or inhibition)Influences cell survival, inflammation, metabolism nih.govmdpi.comacs.orgfrontiersin.org
11β-Hydroxysteroid DehydrogenaseInhibition (via glycyrrhetinic acid)Elevated cortisol levels drugbank.comnih.gov
ThrombinInhibitionAnticoagulant potential nih.gov
Antioxidant Enzymes (GPx, SOD)Increased activityReduced oxidative stress acs.orgnih.govresearchgate.net
Free RadicalsScavengingPrevention of oxidative damage nih.govresearchgate.net

This table summarizes some of the key molecular targets and observed effects of glycyrrhizic acid based on preclinical investigations.

Inhibition of Reactive Oxygen Species (ROS) Production

Glycyrrhizic acid has demonstrated antioxidant properties in preclinical models, partly through the inhibition of reactive oxygen species (ROS) production. Elevated ROS levels are implicated in various pathological processes, including oxidative stress and inflammation, which contribute to cellular damage and disease progression. mdpi.comspandidos-publications.com Studies have shown that glycyrrhizic acid can reduce markers of oxidative stress and enhance antioxidant defenses. mdpi.com For instance, in models of neurodegenerative diseases, glycyrrhizic acid downregulated pathways associated with oxidative stress, leading to reduced levels of malondialdehyde (MDA) and increased levels of glutathione (GSH) and superoxide dismutase (SOD). mdpi.com In human coronary artery endothelial cells subjected to hypoxia/reoxygenation, glycyrrhizic acid treatment significantly decreased intracellular and mitochondrial ROS accumulation. spandidos-publications.com This reduction in ROS levels was associated with the maintenance of mitochondrial membrane potential and inhibition of downstream cellular damage pathways. spandidos-publications.com Furthermore, glycyrrhizic acid has been reported to decrease free radicals and increase reduced glutathione levels in the context of cisplatin-induced nephrotoxicity in vitro and in animal models. researchgate.net It has also been shown to reduce ROS-mediated p53 activation in renal proximal tubular epithelial cells. researchgate.net The therapeutic concentration of glycyrrhizin has been shown to interfere with the formation of ROS induced by certain viruses in lung cells, thereby reducing the activation of signaling pathways like p38, JNK, and NF-κB. frontiersin.org

Table 1: Effects of Glycyrrhizic Acid on Oxidative Stress Markers in Preclinical Studies

ModelOxidative Stress MarkerEffect of Glycyrrhizic AcidSource
Neurodegenerative disease modelsMDADecreased mdpi.com
Neurodegenerative disease modelsGSHIncreased mdpi.com
Neurodegenerative disease modelsSODIncreased mdpi.com
Hypoxia/Reoxygenation (HCAECs)Intracellular ROSDecreased spandidos-publications.com
Hypoxia/Reoxygenation (HCAECs)Mitochondrial ROSDecreased spandidos-publications.com
Cisplatin-induced nephrotoxicity (in vitro)Free radicalsDecreased researchgate.net
Cisplatin-induced nephrotoxicity (in vitro)Reduced glutathioneIncreased researchgate.net
Cisplatin-induced nephrotoxicity (in vitro)ROS-mediated p53 activationReduced researchgate.net

Cellular Membrane Interactions and Stabilization

Glycyrrhizic acid, possessing an amphiphilic structure with both hydrophilic and hydrophobic parts, has been shown to interact with cellular membranes. researchgate.netresearchgate.net This interaction is suggested to influence membrane properties, including permeability and elasticity. researchgate.net Preclinical studies indicate that glycyrrhizic acid can be incorporated into cell membranes, potentially increasing the mobility of lipids within the membrane structure. researchgate.net This incorporation and interaction with membrane lipids may contribute to its observed biological activities, including facilitating the entry of other compounds into cells. frontiersin.org Research using nuclear magnetic resonance relaxation techniques has investigated the interaction of glycyrrhizic acid with lipids, demonstrating its ability to be incorporated into model membranes and affect lipid dynamics. researchgate.net This membrane-modifying activity is considered a factor in its potential as a drug carrier and its influence on cellular processes. researchgate.netfrontiersin.org Furthermore, glycyrrhizic acid has been used in the development of modified liposomes, where it replaced cholesterol, demonstrating the ability to mimic cholesterol's membrane-stabilizing function and enhance the stability of the liposomal structure. nih.gov

Apoptosis and Necrosis Modulation in Cellular Models

Glycyrrhizic acid has been observed to modulate both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in various cellular models, depending on the specific cell type and experimental conditions. mdpi.comfrontiersin.orgresearchgate.net In the context of certain diseases, such as ischemic stroke, excessive apoptosis contributes to neuronal loss, while necrosis can trigger inflammatory responses. nih.gov

Preclinical studies have shown that glycyrrhizic acid can induce apoptosis in various cancer cell lines. researchgate.netdovepress.com For instance, it has been demonstrated to induce apoptosis in hepatocellular carcinoma cells by activating pro-apoptotic signals. researchgate.net In human prostate cancer cells, glycyrrhizin induced apoptosis in a concentration- and time-dependent manner. dovepress.com Glycyrrhizic acid has also been shown to induce apoptosis in human breast cancer cells via the ROS-mitochondrial pathway. dovepress.com The mechanisms involved in glycyrrhizic acid-induced apoptosis can include the modulation of Bax/Bcl-2 ratios, activation of caspases (such as caspase-3, -8, and -9), and involvement of signaling pathways like JNK and p38 MAPK. frontiersin.orgdovepress.comfrontiersin.orgmdpi.com For example, 18α-glycyrrhetinic acid, a metabolite of glycyrrhizic acid, induced mitochondria-mediated apoptosis and altered mitochondrial membrane potential, affecting the Bax/Bcl-2 ratio. mdpi.com It also led to the activation of caspase-3, -8, and -9. mdpi.com Glycyrrhizic acid has been reported to trigger extrinsic and intrinsic apoptotic signaling transduction in hepatocellular carcinoma. researchgate.net

Conversely, in models of injury, glycyrrhizic acid has exhibited anti-apoptotic effects, contributing to tissue protection. researchgate.net In myocardial ischemia-reperfusion injury models, glycyrrhizin blocked pathways involved in apoptosis, reducing cell death. nih.gov In lung tissue and carbon tetrachloride-induced hepatocyte injury models, glycyrrhizin demonstrated anti-apoptotic effects. researchgate.net This dual nature of modulating cell death pathways highlights the complex cellular interactions of glycyrrhizic acid.

Regarding necrosis, glycyrrhetinic acid, a metabolite of glycyrrhizic acid, has exhibited inhibition of bile acid-induced necrosis in preclinical studies. mdpi.com While the direct modulation of necrosis by glycyrrhizic acid itself requires further detailed investigation, its influence on inflammatory pathways triggered by necrosis-associated molecules like HMGB1 has been noted. mdpi.comnih.gov

Table 2: Modulation of Apoptosis by Glycyrrhizic Acid in Cellular Models

Cell ModelEffect on ApoptosisKey Mechanisms InvolvedSource
Hepatocellular carcinoma cellsInductionActivation of pro-apoptotic signals, extrinsic/intrinsic pathways, caspase-8/9 mediated researchgate.net
Human prostate cancer cells (DU-145, LNCaP)InductionConcentration- and time-dependent dovepress.com
Human breast cancer cells (MDA-MB-231)InductionROS-mitochondrial pathway dovepress.com
Human neuroblastoma cells (18α-glycyrrhetinic acid)InductionMitochondria-mediated, altered Bax/Bcl-2, caspase-3/8/9 activation, Beclin-1 cleavage mdpi.com
Myocardial ischemia-reperfusion injury modelsReductionBlocking of apoptosis pathways (e.g., HMGB1-dependent phospho-JNK/Bax) nih.gov
Lung tissue injury modelsReductionAnti-apoptotic effects researchgate.net
Carbon tetrachloride-induced hepatocyte injuryReductionAnti-apoptotic effects researchgate.net

Preclinical Pharmacological Research Areas in Vitro and in Vivo Animal Models

Investigations into Anti-inflammatory Activities in Animal Models

Licorice acid, also known as glycyrrhizic acid, has been the subject of extensive preclinical research to evaluate its anti-inflammatory properties. Studies utilizing both cell cultures (in vitro) and animal models (in vivo) have demonstrated its potential to mitigate inflammatory responses across various biological systems.

A significant focus of preclinical research has been on the ability of this compound to modulate the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated mouse microglial BV2 cells, glycyrrhizic acid significantly decreased the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) nih.govmdpi.com. This demonstrates a direct inhibitory effect on the inflammatory cascade at a cellular level.

In vivo studies have substantiated these findings. In a mouse model of tert-butyl hydrogen peroxide (t-BHP)-induced liver damage, administration of licorice extract, of which glycyrrhizic acid is a primary active component, suppressed the elevated mRNA expression of TNF-α, IL-1β, and IL-6 in the liver tissue nih.govmdpi.com. Similarly, in models of acute liver injury induced by LPS and D-galactosamine, treatment with licochalcone A, another compound from licorice, lessened the production of these inflammatory cytokines in the serum researchgate.net. Research has also shown that glycyrrhizin (B1671929) can reduce TNF-α and IL-1β mRNA expression in models of pulmonary inflammation nih.gov. This consistent downregulation of multiple pro-inflammatory cytokines underscores the compound's broad anti-inflammatory activity.

Table 1: Effect of this compound and Related Compounds on Pro-inflammatory Cytokines in Preclinical Models

Compound Model Key Findings Reference
Glycyrrhizic Acid (GA) LPS-stimulated BV2 microglial cells (in vitro) Significantly decreased expression of TNF-α, IL-1β, and IL-6. nih.gov
Licorice Extract t-BHP-induced liver damage in mice (in vivo) Suppressed increased mRNA expression of TNF-α, IL-1β, and IL-6 in the liver. nih.gov
Licochalcone A LPS/GalN-induced acute liver injury in mice (in vivo) Reduced serum levels of TNF-α, IL-6, and IL-1β. researchgate.net
Glycyrrhizin Carrageenan-induced lung injury in mice (in vivo) Reduced TNF-α and IL-1β mRNA expression. nih.gov

The anti-inflammatory effects of this compound have been investigated in various organ-specific models of inflammation.

Liver: In a mouse model of acute liver injury induced by tert-butyl hydrogen peroxide (t-BHP), licorice extract demonstrated protective effects, which are partly attributed to its antioxidative and anti-inflammatory activities mdpi.comnih.gov. The extract inhibited the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the livers of the treated mice nih.gov. This suggests a hepatoprotective role by mitigating inflammation-related oxidative damage nih.govmdpi.com.

Lung: Preclinical studies have shown that glycyrrhizin can ameliorate lung inflammation. In a mouse model, it was found to reduce the expression of TNF-α and IL-1β mRNA, decrease elevated lung water content, and inhibit the infiltration of inflammatory cells nih.gov.

Intestine: Bioactive compounds derived from licorice have shown potential in models of intestinal disorders through their anti-inflammatory and antioxidant properties nih.gov.

Spinal Cord: Glycyrrhizin has been studied for its effects on inflammatory pain. It is suggested to ameliorate this condition by inhibiting microglial activation and the subsequent inflammatory response in the central nervous system nih.gov.

Antiviral Research in Cellular and Animal Systems

This compound and its derivatives have demonstrated a broad spectrum of antiviral activities in numerous preclinical studies, targeting a variety of human and veterinary viruses mdpi.comkarger.com.

A primary mechanism of this compound's antiviral action is the inhibition of viral replication mdpi.comfrontiersin.orgnih.gov. Studies have shown that it can interfere with multiple stages of the viral life cycle. For some viruses, it inhibits the early stages of replication, such as viral adsorption and penetration into the host cell nih.govnih.gov. For instance, research on the Epstein-Barr virus (EBV) suggested that glycyrrhizic acid interferes with an early step, possibly penetration, without inactivating the virus particles directly researchgate.net. Furthermore, it can antagonize the binding of high mobility group box 1 (HMGB1) protein with viral components, which can reduce the activity of viral polymerase and thus inhibit replication, as seen with the influenza virus frontiersin.org.

This compound has been extensively studied for its activity against hepatitis viruses, particularly the Hepatitis B virus (HBV) mdpi.comnih.gov. It has been used clinically for many years in some countries for the treatment of chronic hepatitis nih.gov.

In vitro studies using PLC/PRF/5 cells, a human liver cancer cell line that produces HBV surface antigen (HBsAg), showed that glycyrrhizin can inhibit the secretion of HBsAg nih.gov. This leads to its accumulation within the cell and is associated with changes in the intracellular transport of HBsAg nih.gov. The mechanism is thought to involve altering the expression of HBV-related antigens on hepatocytes and inhibiting the sialylation of HBsAg nih.govnih.gov. Furthermore, licorice extracts have been shown to effectively inhibit HBV DNA polymerase, an essential enzyme for the virus's replication researchgate.net. The inhibitory activity of glycyrrhizin and its metabolite, glycyrrhetinic acid, against HBV DNA replication has been quantified, showing a clear dose-dependent effect mdpi.com.

Table 2: Preclinical Antiviral Activity of this compound against Hepatitis B Virus (HBV)

Compound/Extract Model System Observed Effect Mechanism of Action Reference
Glycyrrhizin PLC/PRF/5 cells (in vitro) Inhibition of HBsAg secretion. Altered intracellular transport and sialylation of HBsAg. nih.govnih.gov
Licorice Extract HBV DNA Polymerase Assay (in vitro) Inhibition of HBV DNA polymerase activity. Direct inhibition of a key viral replication enzyme. researchgate.net
Glycyrrhizin HBV-infected hepatocytes (in vitro) Moderate inhibition of HBV production. Altering expression of HBV-related antigens on hepatocytes. nih.gov
Glycyrrhizin & Glycyrrhetinic Acid In vitro assays Inhibition of HBV DNA replication. Not fully elucidated but targets the replication process. mdpi.com

Studies against Specific Viral Pathogens

Human Immunodeficiency Virus (HIV)

Preclinical research using in vitro models has demonstrated that glycyrrhizic acid can inhibit the replication of the Human Immunodeficiency Virus (HIV) in a dose-dependent manner. frontiersin.orgnih.gov Studies on MT-4 and MOLT-4 cells revealed that a 0.6 mM concentration of glycyrrhizic acid completely inhibited HIV-induced plaque formation and cytopathogenicity. frontiersin.orgnih.gov

The mechanism of action appears to be multifaceted. Glycyrrhizic acid has been shown to inhibit HIV infectivity by reducing the fluidity of the viral membrane. mdpi.com Another key mechanism involves its influence on cellular entry. Research indicates that glycyrrhizic acid does not act on the virus directly but rather induces the production of β-chemokines, such as CC chemokine ligand (CCL) 4 and CCL5, in peripheral blood mononuclear cell cultures from HIV-infected patients. frontiersin.orgnih.govresearchgate.net These chemokines compete with HIV for binding to the CCR5 chemokine receptor, a crucial coreceptor for viral entry into cells, thereby inhibiting the entry of non-syncytium-inducing (NSI) HIV strains. frontiersin.orgnih.govresearchgate.net Furthermore, glycyrrhizic acid has been found to inhibit the production of interleukin 10 (IL-10) and CCL2, which can reduce the expression of CCR5 mRNA and subsequently suppress the replication of R5 HIV strains. frontiersin.orgnih.govmdpi.com

Table 1: Summary of In Vitro Preclinical Research on Glycyrrhizic Acid Against HIV

Model System Key Findings Mechanism of Action
MT-4 and MOLT-4 cells Completely inhibited HIV-induced plaque formation and cytopathogenicity at 0.6 mM. frontiersin.orgnih.gov Inhibition of viral replication.
Peripheral Blood Mononuclear Cells (PBMCs) Induced production of β-chemokines (CCL4, CCL5). frontiersin.orgnih.govresearchgate.net Competitive binding to CCR5 receptor, blocking viral entry. frontiersin.orgnih.govresearchgate.net
PBM/MA co-cultures Inhibited production of IL-10 and CCL2, leading to reduced CCR5 mRNA expression and >95% inhibition of R5 HIV replication. mdpi.com Downregulation of CCR5 expression. mdpi.com
Viral Particle Analysis Reduced the fluidity of the HIV-1 envelope membrane. mdpi.com Inhibition of intercellular fusion and viral synapse formation. mdpi.com
Herpes Viruses

Glycyrrhizic acid has demonstrated significant antiviral activity against various herpes viruses in preclinical studies. nih.gov Early in vitro research reported that it could directly and irreversibly inactivate Herpes Simplex Virus (HSV). nih.govfrontiersin.org Subsequent studies confirmed its ability to inhibit the replication of HSV-1 in vitro, with a reported IC₅₀ of 0.5 mM. nih.gov Derivatives of the compound, such as carbenoxolone sodium (CBX) and cicloxolone sodium (CCX), also showed potent anti-HSV-1 and anti-HSV-2 activities, significantly inhibiting viral replication. nih.gov

Research has also focused on its effect on latent herpes virus infections. In one study, glycyrrhizic acid was found to terminate the latent infection of Kaposi's sarcoma-associated herpesvirus (KSHV) in B lymphocytes. frontiersin.orgnih.gov This effect was achieved by selectively inducing cell death in KSHV-infected cells. frontiersin.orgnih.gov The proposed mechanism involves the downregulation of the latency-associated nuclear antigen (LANA) and the upregulation of viral cyclin expression, both of which are crucial for maintaining the virus in its latent state. nih.govmedpagetoday.com

Table 2: Summary of In Vitro Preclinical Research on Glycyrrhizic Acid Against Herpes Viruses

Virus Model System Key Findings Mechanism of Action
Herpes Simplex Virus (HSV) Cell Culture Directly and irreversibly inactivated HSV particles. nih.govfrontiersin.org Direct viral inactivation.
Herpes Simplex Virus-1 (HSV-1) Cell Culture Inhibited viral replication with an IC₅₀ of 0.5 mM. nih.gov Inhibition of replication.
Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latently Infected B Lymphocytes Terminated latent infection and induced apoptosis in infected cells. frontiersin.orgnih.govnih.gov Downregulation of LANA expression and upregulation of viral cyclin expression. nih.govmedpagetoday.com
Influenza Viruses

Preclinical investigations have established the antiviral properties of glycyrrhizic acid against influenza viruses. In vitro experiments demonstrated that it could inhibit the replication of influenza virus in chicken embryos by reducing the levels of haemagglutinin. frontiersin.org The antiviral activity of glycyrrhizic acid appears to target the early stages of viral replication by interacting with cell membranes, which reduces endocytosis and subsequent viral uptake. nih.gov

A key mechanism identified is the ability of glycyrrhizic acid to antagonize the binding of High-Mobility Group Box 1 (HMGB1) protein to the influenza virus nucleoprotein. frontiersin.org This interaction is known to promote viral growth and enhance the activity of the virus's polymerase; by disrupting it, glycyrrhizic acid inhibits viral replication. frontiersin.org

In vivo studies in mice have also shown promising results. In a lethal influenza infection model, glycyrrhizic acid demonstrated strong protective activity, which was attributed to its ability to induce interferon-γ. nih.gov Combination studies in mice infected with influenza A (H3N2) virus found that glycyrrhizic acid combined with glutamyl-tryptophan produced significant antiviral effects, alleviating lung edema and inflammatory cell infiltration. frontiersin.org Similarly, when used with ribavirin, glycyrrhizic acid provided 100% protection to mice infected with a lethal dose of H1N1 influenza virus, significantly inhibiting lung consolidation. frontiersin.org

Table 3: Summary of Preclinical Research on Glycyrrhizic Acid Against Influenza Viruses

Model System Virus Strain Key Findings Mechanism of Action
Chicken Embryos (In vitro) Influenza Virus Inhibited viral replication by reducing haemagglutinin levels. frontiersin.org Inhibition of replication.
Cell Culture (In vitro) Influenza A Virus Inhibited early stages of replication. nih.gov Interaction with cell membranes, reducing endocytosis and viral uptake. nih.gov
Cell Culture (In vitro) Influenza A Virus Reduced activity of influenza virus polymerase. frontiersin.org Antagonized binding of HMGB1 to viral nucleoprotein. frontiersin.org
Mice (In vivo) Lethal Influenza Virus Showed strong protective activity. nih.gov Induction of interferon-γ. nih.gov
Mice (In vivo) Influenza A (H3N2) Combination with glutamyl-tryptophan alleviated lung edema and inflammation. frontiersin.org Synergistic antiviral effect.
Mice (In vivo) Influenza A (H1N1) Combination with ribavirin provided 100% protection and inhibited lung consolidation. frontiersin.org Synergistic antiviral effect.
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)

Glycyrrhizic acid was identified as a potent inhibitor of the replication of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) in early in vitro studies. nih.gov Research demonstrated that its antiviral action targets the early steps of the viral replication cycle, specifically inhibiting viral adsorption and penetration into host cells. frontiersin.org Nitrous oxide may be involved in this mechanism of inhibiting viral replication. frontiersin.org In comparative studies, glycyrrhizic acid showed more substantial inhibitory power against SARS-CoV replication than broad-spectrum antiviral drugs like ribavirin. nih.gov

SARS-CoV-2 (COVID-19)

Following the emergence of SARS-CoV-2, preclinical research has explored the antiviral potential of glycyrrhizic acid against this novel coronavirus. In vitro studies have consistently shown that glycyrrhizic acid potently inhibits SARS-CoV-2 replication. nih.govbiorxiv.orgbiorxiv.org

The primary mechanism identified is the interference with viral entry into host cells. nih.gov Glycyrrhizic acid has been shown to block the spike (S) protein-mediated attachment of the virus to the host cell surface. nih.gov Surface plasmon resonance and computational analyses confirmed that glycyrrhizic acid interacts directly with the viral S protein. nih.gov This binding blocks the S protein's interaction with its receptor, angiotensin-converting enzyme 2 (ACE2), a critical step for viral entry. nih.govencyclopedia.pub Autodocking analysis revealed potential binding pockets for glycyrrhizic acid on the S protein, including at the interface with the ACE2 receptor. nih.gov

Another significant mechanism is the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. biorxiv.orgbiorxiv.org By inhibiting this protease, glycyrrhizic acid effectively neutralizes the virus. biorxiv.orgbiorxiv.org In one study, complete virus neutralization was achieved at subtoxic concentrations of 0.5 mg/ml in Vero E6 cells. biorxiv.org

Table 4: Summary of In Vitro Preclinical Research on Glycyrrhizic Acid Against SARS-CoV-2

Model System Key Findings Mechanism of Action
S protein-pseudotyped lentivirus (Lenti-S) Dose-dependently blocked Lenti-S infection. nih.gov Targets the virus directly, inhibiting attachment to host cells. nih.gov
Recombinant S protein and host cells Interacted with the S protein with high affinity and blocked its binding to host cells. nih.gov Blocks S protein-ACE2 receptor interaction. nih.gov
Vero E6 cells with clinical SARS-CoV-2 isolate Potently neutralized the virus (EC₅₀ of 0.44 mg/ml) and significantly reduced genomic RNA levels. biorxiv.org Inhibition of the viral main protease (Mpro/3CLpro). biorxiv.orgbiorxiv.org

Hepatoprotective Studies in Experimental Models

Glycyrrhizic acid is a well-documented hepatoprotective agent in various experimental models of liver disease. nih.gov It has been shown to significantly reduce steatosis and necrosis of liver cells, inhibit interstitial inflammation, and promote cell regeneration. nih.gov Its protective effects have been observed in animal models of liver injury induced by various hepatotoxicants, including carbon tetrachloride (CCl₄), acetaminophen, and lithocholic acid. sums.ac.irnih.govmdpi.com

Protection Against Liver Injury and Fibrosis

In preclinical models, glycyrrhizic acid demonstrates significant protective effects against chemically-induced liver injury and the subsequent development of fibrosis.

In rat and mouse models of CCl₄-induced liver injury, treatment with glycyrrhizic acid significantly attenuated the increases in serum aminotransferase activities (ALT and AST) and hepatic malondialdehyde levels, which are markers of liver damage and oxidative stress, respectively. jst.go.jp The protective mechanism is partly attributed to the downregulation of proinflammatory mediators, such as tumor necrosis factor-α, inducible nitric oxide synthase, and cyclooxygenase-2, and the induction of the antioxidant enzyme heme oxygenase-1. jst.go.jp

Glycyrrhizic acid has also been shown to ameliorate CCl₄-induced liver fibrosis. nih.gov In a rat model, it significantly improved the pathological changes in the liver and markedly decreased collagen deposition. nih.gov The antifibrotic effect is linked to its ability to inhibit hepatocyte apoptosis by reducing the expression of cleaved caspase-3 and Bax. nih.gov Furthermore, it inhibits the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen production during fibrosis, by reducing the expression of α-smooth muscle actin (α-SMA), connective tissue growth factor (CTGF), and matrix metalloproteinases (MMP2 and MMP9). nih.gov

Studies using a combination of glycyrrhizic acid and matrine showed enhanced protective effects against CCl₄-induced liver fibrosis, resulting in lower levels of collagen, hyaluronic acid, and laminin compared to treatment with either compound alone. nih.gov

Table 5: Summary of Preclinical Research on Glycyrrhizic Acid in Liver Injury and Fibrosis Models

Animal Model Inducing Agent Key Findings Mechanism of Action
Mice Acetaminophen (APAP) and Carbon tetrachloride (CCl₄) Alleviated liver injury, reduced serum biomarkers, and decreased lipid peroxidation. sums.ac.ir Antioxidant effects. sums.ac.ir
Mice Carbon tetrachloride (CCl₄) Attenuated increases in ALT, AST, and malondialdehyde; reduced proinflammatory mediators. jst.go.jp Induction of heme oxygenase-1 and downregulation of proinflammatory mediators. jst.go.jp
Rats Carbon tetrachloride (CCl₄) Ameliorated liver fibrosis, decreased collagen deposition, and reduced TUNEL-positive cells. nih.gov Inhibition of hepatocyte apoptosis (reduced cleaved caspase-3, Bax) and HSC activation (reduced α-SMA, CTGF, MMP2, MMP9). nih.gov
In vitro (HSCs) Carbon tetrachloride (CCl₄) Combination with matrine reduced collagen I and hyaluronic acid secretion. nih.gov Inhibition of HSC proliferation and collagen secretion. nih.gov
Mice Lithocholic Acid (LCA) Attenuated cholestatic liver injury, reduced necrotic foci and inflammatory cell infiltration. nih.gov Upregulation of FXR-associated pathway and prevention of TLR/NF-κB signaling activation. nih.gov

Modulation of Hepatocellular Steatosis and Necrosis

This compound has been investigated for its potential to protect the liver. In preclinical studies, it has shown the ability to significantly reduce the accumulation of fat (steatosis) and cell death (necrosis) in liver cells.

In a mouse model of nonalcoholic steatohepatitis (NASH) induced by a methionine- and choline-deficient (MCD) diet, administration of glycyrrhizin (GL) markedly improved liver conditions. Histological analysis revealed that GL treatment led to a sharp decrease in hepatic steatosis. Furthermore, GL and its active metabolite, glycyrrhetinic acid (GA), were found to ameliorate liver injury by reducing elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage. Specifically, licorice extract has been shown to effectively inhibit the increases in serum ALT and AST activities caused by alcohol-induced liver damage.

Research indicates that these hepatoprotective effects are linked to the modulation of bile acid homeostasis and the inhibition of inflammatory processes within the liver. Studies using licorice extract in rats with chemically induced liver damage also demonstrated a significant reduction in liver necrosis and fatty degeneration, which was attributed to its anti-inflammatory and antioxidant activities.

Table 1: Effects of this compound on Markers of Hepatocellular Injury in Animal Models


ModelCompoundKey FindingsReference
Methionine- and choline-deficient (MCD) diet-induced NASH in miceGlycyrrhizin (GL) and Glycyrrhetinic Acid (GA)Significantly decreased hepatic steatosis; Reduced serum ALT and AST levels.
Alcohol-induced fatty liver in miceLicorice ExtractEffectively inhibited the alcohol-induced increase in serum ALT and AST activities.
Carbon tetrachloride (CCl4)-induced liver damage in ratsLicorice ExtractSignificantly inhibited elevated AST and ALT activities; Improved histopathological markers of liver damage.

Antiproliferative and Antitumor Investigations in Cell Lines and Animal Models

This compound has demonstrated notable antiproliferative and antitumor properties in various preclinical cancer models. Research has shown its potential to inhibit the growth of tumors and suppress the proliferation of cancer cells. In a study on colon tumorigenesis in rats induced by 1,2-dimethylhydrazine (DMH), oral administration of glycyrrhizic acid significantly inhibited tumor incidence and multiplicity. This effect was associated with the attenuation of markers for hyperproliferation, inflammation, and angiogenesis, alongside the promotion of apoptosis.

These antitumor effects are attributed to several mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The ability of this compound to modulate key signaling pathways involved in cell growth and survival contributes to its potential as an anticancer agent in preclinical settings.

The effects of this compound and its derivatives have been specifically examined in several human cancer cell lines.

HepG2 (Hepatocellular Carcinoma): 18β-glycyrrhetinic acid (GA), a metabolite of this compound, has been shown to have anti-hepatocellular carcinoma effects. Its specificity for liver cancer cells is high due to interaction with specific receptors on hepatocytes. Nanoparticle delivery systems have been developed to enhance its efficacy in reducing the viability of HepG2 cells.

MCF-7 (Breast Cancer): In human breast cancer MCF-7 cells, glycyrrhizinic acid has been found to induce potent cytotoxic effects and inhibit the formation of cancer cell colonies in a dose-dependent manner. It also induces apoptosis and causes cell cycle arrest in the sub-G1 phase. Furthermore, it has been shown to inhibit the invasion of MCF-7 cells, a critical aspect of cancer metastasis.

Caco-2 (Colorectal Adenocarcinoma): While extensive research on this compound's direct effects on Caco-2 cells is less documented in the provided results, studies on other compounds have shown antiproliferative effects on this cell line through mechanisms like cell cycle modulation and apoptosis induction. Research on colon tumorigenesis in animal models suggests that glycyrrhizic acid has a chemopreventive potential against colon cancer, which is relevant to the Caco-2 cell line.

Table 2: Antiproliferative Effects of this compound and its Derivatives on Cancer Cell Lines


Cell LineCompoundObserved EffectsReference
HepG2 (Liver Cancer)18β-glycyrrhetinic acid (GA)Reduces cell viability; High specificity for hepatocytes.
MCF-7 (Breast Cancer)Glycyrrhizinic AcidInduces cytotoxicity, inhibits colony formation, induces apoptosis, and causes sub-G1 cell cycle arrest. Inhibits cell invasion.
MGC-803 (Gastric Cancer)Glycyrrhizic Acid (GA)Suppressed proliferation in a dose- and time-dependent manner; Induced G1/S-phase arrest and apoptosis.

Immunomodulatory Research in Preclinical Systems

This compound is recognized for its significant immunomodulatory activities, which have been observed in a range of preclinical models. It has the potential to activate certain immune functions, such as inducing the production of interferon (IFN) and enhancing the activity of natural killer (NK) cells. These actions are crucial for the body's defense against pathogens and abnormal cells.

In animal models of allergic rhinitis, glycyrrhizin has demonstrated the ability to improve immune function by modulating the levels of various immunoglobulins and cytokines. Furthermore, in tumor-bearing mice, licorice polysaccharides have been shown to exert immunomodulatory effects by suppressing tumor growth and activating key immune cells like CD4+ and CD8+ T cells. These findings underscore the broad potential of this compound and related compounds to influence and regulate the immune system.

This compound exerts a direct influence on the activation and response of various immune cells.

It has been shown to regulate the differentiation of T-helper (Th) cells, which play a central role in the adaptive immune response. Specifically, it can help restore the balance between Th1 and Th2 cells by suppressing the secretion of Th2-related cytokines like Interleukin-4 (IL-4) and promoting a Th1 response, which is important for cell-mediated immunity. In a mouse model of asthma, glycyrrhizic acid was found to prevent the reduction of IFN-γ (a key Th1 cytokine) while decreasing levels of Th2 cytokines IL-4 and IL-5.

Furthermore, this compound can modulate the function of antigen-presenting cells. For instance, it can augment the production of IL-10 and IFN-γ in mixed lymphocyte reactions. In studies with allergic rhinitis models in mice, glycyrrhizin treatment led to a significant increase in the levels of IL-2 and IL-12, which are crucial for T-cell proliferation and differentiation, while decreasing levels of IL-4, IL-5, and IL-6.

Table 3: Immunomodulatory Effects of this compound on Immune Cells and Cytokines


Immune ComponentEffect of this compoundModel SystemReference
T-helper Cells (Th1/Th2)Restores Th1/Th2 balance; decreases IL-4 and IL-5, prevents reduction of IFN-γ.Mouse asthma model
Cytokines (IL-2, IL-12)Enhances levels of IL-2 and IL-12.Allergic rhinitis mouse model
Cytokines (IL-4, IL-5, IL-6)Reduces levels of IL-4, IL-5, and IL-6.Allergic rhinitis mouse model
Immunoglobulins (IgE)Reduces serum IgE levels.Allergic rhinitis mouse model
CD4+ and CD8+ T cellsActivates CD4+ and CD8+ immune cell populations.Tumor-bearing mice

Gastrointestinal Protective Effects in Animal Models (e.g., Anti-ulcer)

Licorice and its active components, including this compound, have long been used in traditional medicine for gastrointestinal ailments. Modern preclinical research has substantiated these uses, particularly demonstrating significant anti-ulcer properties in various animal models.

In studies using rats, licorice extract has been shown to possess substantial anti-ulcerogenic properties against ulcers induced by aspirin and ethanol (B145695). The protective effect is comparable to that of conventional anti-ulcer drugs like pantoprazole. The hydroalcoholic extract of Glycyrrhiza glabra has been shown to significantly reduce the ulcer index in a dose-dependent manner in mice with ulcers induced by HCl/ethanol, indomethacin, and hypothermic stress.

The mechanisms behind these gastroprotective effects are believed to involve an increase in mucosal defense factors. Glycyrrhizic acid may promote the secretion of protective mucus and enhance cell proliferation in the gastric lining. Recent studies using glycyrrhizic acid nanoparticles have shown enhanced gastroprotective effects compared to traditional therapies like omeprazole (B731), by improving antioxidant defenses and modulating inflammatory pathways in the gastric mucosa.

Table 4: Anti-ulcer Activity of this compound in Animal Models


Ulcer Induction ModelCompound/ExtractKey FindingsReference
Aspirin- and Ethanol-induced ulcers in ratsGlycyrrhiza glabra extractExhibited significant anti-ulcer activity, comparable to pantoprazole.
HCl/Ethanol-induced ulcers in miceHydroalcoholic extract of G. glabraShowed a significant reduction in ulcer index.
Indomethacin-induced ulcers in miceHydroalcoholic extract of G. glabraDemonstrated dose-dependent anti-ulcer activity.
Hypothermic stress-induced ulcers in miceHydroalcoholic extract of G. glabraReduced ulcer index, with effects comparable to cimetidine.
Ethanol-induced gastric ulcers in ratsGlycyrrhizic Acid NanoparticlesSignificantly attenuated gastric mucosal damage and improved antioxidant defenses.

Antiallergic Investigations in Preclinical Models

This compound has been shown to possess significant anti-allergic properties in several preclinical models. Its mechanism of action in mitigating allergic reactions is multifaceted, involving the regulation of immune cells and the inhibition of inflammatory mediators.

One of the key anti-allergic actions of this compound is its ability to act as a "mast cell stabilizer". Mast cells play a central role in IgE-mediated allergic reactions by releasing histamine (B1213489) and other inflammatory mediators upon activation. In both in vivo passive cutaneous anaphylaxis models and in vitro studies with RBL-2H3 cells, glycyrrhizic acid has been shown to inhibit mast cell degranulation and the release of β-hexosaminidase, a marker of this process. This stabilization of mast cells leads to a reduction in vascular permeability and other symptoms of allergic reactions.

Furthermore, this compound influences the underlying immune response that drives allergies. In a mouse model of active systemic anaphylaxis, it was found to suppress the elevated levels of IL-4, a key cytokine in Th2-mediated allergic responses, thereby helping to restore the Th1/Th2 immune balance. It also attenuated the production of allergen-specific IgE and IgG1 by B cells. In a mouse model of compound-48/80-induced anaphylaxis, a novel Glycyrrhiza variety extract reduced mortality and serum IgE levels, and downregulated pro-inflammatory cytokines.

Antidiabetic Research in Animal Models

Preclinical research utilizing various in vitro and in vivo animal models has explored the potential antidiabetic properties of this compound, scientifically known as glycyrrhizic acid (GL or GZA) and its aglycone, glycyrrhetinic acid (GA). These studies have provided insights into its mechanisms of action, particularly concerning glucose metabolism, insulin (B600854) sensitivity, and its effects on tissues vulnerable to hyperglycemic damage, such as the pancreas and kidneys nih.govmdpi.commdpi.com.

Glucose Metabolism Modulation

Investigations in animal models of type 2 diabetes mellitus (T2DM) have demonstrated that this compound can modulate glucose homeostasis nih.govmdpi.com. Studies have shown that its administration can lead to a reduction in fasting blood glucose levels and an improvement in glucose tolerance in diabetic rodents mdpi.comrsc.orgresearchgate.net. The anti-diabetic effects of this compound and its derivatives have been confirmed in both in vitro and in vivo settings nih.govencyclopedia.pub.

The mechanisms underlying this modulation of glucose metabolism involve the regulation of key enzymes in the liver and kidneys. This compound has been found to suppress gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources, by reducing the expression and activity of enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) encyclopedia.pubresearchgate.net. Concurrently, it has been observed to promote glycogen synthesis in the liver nih.govencyclopedia.pub. Furthermore, this compound has been shown to inhibit α-glucosidase, an enzyme responsible for carbohydrate digestion, which may contribute to a reduction in postprandial blood glucose spikes rsc.org. In streptozotocin-induced diabetic mice, glabridin, a flavonoid from licorice, was also found to decrease fasting blood glucose levels and improve glucose tolerance researchgate.net.

Table 1: Effects of this compound on Glucose Metabolism in Animal Models

Animal ModelKey FindingMechanism of ActionSource
Diabetic RodentsImproved glucose tolerance.General observation from multiple studies. mdpi.com
Streptozotocin-induced T2DM MiceReduced fasting blood glucose.Inhibition of α-glucosidase. rsc.org
Rats with Metabolic SyndromeAlleviated over-activities of PEPCK and G6Pase in liver and kidney.Suppression of gluconeogenesis. encyclopedia.pub
Genetically Diabetic KK-Ay MiceImproved tolerance to oral glucose loading.Inhibition of postprandial blood glucose rise. researchgate.net

Insulin Sensitivity Studies

A significant area of preclinical research has focused on the effects of this compound on insulin sensitivity. Chronic insulin resistance in tissues like the liver, adipose tissue, and skeletal muscle is a primary characteristic of T2DM nih.govmdpi.com. Studies in diabetic rodents have consistently shown that this compound and its derivatives can improve insulin sensitivity nih.govmdpi.comencyclopedia.pub.

One of the key indicators used in these studies is the homeostasis model assessment of insulin resistance (HOMA-IR). Research has demonstrated a significant decrease in the HOMA-IR index in diabetic rodents treated with this compound, indicating an improvement in insulin sensitivity nih.govmdpi.comnih.gov. This improvement is associated with several molecular mechanisms. This compound has been found to upregulate the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that plays a crucial role in enhancing insulin sensitivity, particularly in white adipose tissue (WAT) and skeletal muscle mdpi.comencyclopedia.pub. Additionally, this compound may act as a competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway encyclopedia.pub. By inhibiting PTP1B, this compound can enhance insulin signaling. The treatment has also been shown to improve the PI3K/Akt signaling pathway, which is vital for glucose uptake and homeostasis nih.govencyclopedia.pub.

Table 2: Research Findings on this compound and Insulin Sensitivity in High-Fat Diet-Induced Obese Rats

ParameterControl GroupHigh-Fat Diet GroupHigh-Fat Diet + this compound GroupSource
Blood Glucose (mmol/L)5.63 ± 0.927.60 ± 1.354.57 ± 0.30 nih.gov
Serum Insulin (ng/mL)0.37 ± 0.070.73 ± 0.080.65 ± 0.09 nih.gov
HOMA-IR IndexSignificantly lower than High-Fat Diet GroupSignificantly higher than Control and Treatment GroupsSignificantly lower than High-Fat Diet Group nih.gov

Effects on Pancreatic and Kidney Tissue in Hyperglycemic Models

Chronic hyperglycemia in diabetes leads to significant damage to various organs, with the pancreas and kidneys being particularly susceptible mdpi.com. Preclinical studies have investigated the protective effects of this compound on these tissues in animal models of diabetes.

In the context of pancreatic tissue, research suggests that glycyrrhetinic acid (GA) can enhance glucose-stimulated insulin secretion in isolated mouse islets nih.govencyclopedia.pub. This is achieved by upregulating the expression of key proteins such as insulin receptor substrate-2 (IRS-2), pancreas duodenum homeobox-1 (PDX-1), and glucokinase (GLK), which collectively improve the viability and function of pancreatic β-cells nih.govencyclopedia.pub. Furthermore, studies in diabetic rats have shown that glycyrrhizin treatment can lead to the improvement of pancreatic islet cells researchgate.net. In models of acute pancreatitis, glycyrrhizin also demonstrated protective effects by reducing tissue damage, interstitial edema, and inflammatory cell infiltration nih.gov.

Regarding kidney tissue, this compound has been shown to exert significant protective effects against diabetic nephropathy (DN), a major complication of diabetes nih.govsemanticscholar.org. In diabetic db/db mice, treatment with this compound attenuated renal histopathological damage, reduced renal fibrosis, and decreased the accumulation of collagen nih.gov. The mechanisms for this renal protection are multifaceted. This compound can activate the AMPK/SIRT1/PGC-1α signaling pathway in the kidneys, which is involved in cellular energy homeostasis and mitochondrial function nih.govmdpi.com. It also mitigates glycative stress by enhancing the glyoxalase pathway, thereby reducing the accumulation of advanced glycation end-products (AGEs) like carboxymethyllysine and pentosidine in the kidneys of diabetic mice nih.gov. Additionally, this compound reduces inflammation and oxidative stress by downregulating inflammatory mediators such as transforming growth factor-β1 (TGF-β1) and inhibiting reactive oxygen species (ROS) production nih.govmdpi.comnih.gov. In diabetic animal models, treatment also reversed elevated levels of serum markers for kidney dysfunction, such as blood urea nitrogen (BUN) and uric acid karger.com.

Advanced Delivery Systems and Formulation Research

Glycyrrhizic Acid as a Drug Delivery Vector

Glycyrrhizic acid's amphiphilicity allows it to form non-covalent complexes with a variety of drugs, particularly hydrophobic compounds. researchgate.net This complexation can lead to increased solubility of poorly soluble drugs, potentially reducing therapeutic doses and enhancing bioavailability. researchgate.netxiahepublishing.combenthamopen.com Beyond simple solubilization, GA has been shown to influence the therapeutic activity of complexed drugs, sometimes increasing efficacy and reducing toxicity. researchgate.netbenthamopen.comnsc.ru The mechanism for this enhancement is an active area of research, with evidence suggesting that GA may facilitate drug transport and even modify cell membrane properties. nih.govnih.gov Studies have demonstrated that GA can increase the permeability and decrease the elasticity modulus of cell membranes, which could contribute to improved drug uptake. nih.gov

Development of Supramolecular Complexes for Enhanced Delivery

The formation of supramolecular complexes between glycyrrhizic acid and various drug molecules is a key strategy for enhanced delivery. These complexes, often of the "host-guest" type, leverage GA's structure to encapsulate or interact with drug molecules. researchgate.net Research has explored the complexation of GA with a range of compounds, including carotenoids, anti-inflammatory agents, and cardiovascular drugs like nifedipine (B1678770) and lappaconitine (B608462). benthamopen.comnsc.rucapes.gov.brresearchgate.net The stability of these supramolecular complexes is often higher than those formed with other common complexing agents like cyclodextrins, allowing for the use of lower complexant concentrations for drug delivery. researchgate.net

Physicochemical Studies of Complexation (e.g., Thermodynamics)

Detailed physicochemical studies are crucial for understanding the nature and stability of glycyrrhizic acid complexes. Techniques such as high-performance liquid chromatography, optical absorption, fluorescence spectroscopy, NMR, and UV-vis spectroscopy have been employed to investigate complex formation, stoichiometry, and stability constants. benthamopen.comnsc.rucapes.gov.brresearchgate.net

Thermodynamic studies have indicated that hydrophobic interactions play a significant role as a driving force for the formation of GA complexes. nsc.rucapes.gov.br The stability constants for complexes, such as those with carotenoids, have been estimated to be around 10⁴ M⁻¹. nsc.rucapes.gov.br Studies on complexes with lappaconitine have shown a 1:1 stoichiometry and a stability constant of 2.0 × 10⁵ M⁻¹ in aqueous solution. researchgate.net These studies reveal that the high stability constants of β-glycyrrhizic acid complexes can be attributed to the mutual effects of both enthalpy and entropy contributions. benthamopen.comnsc.ru Furthermore, complexation with GA can influence the reactivity of the guest molecule, as seen in the decreased rate of photoinduced electron-transfer reactions for complexed lappaconitine. researchgate.net

Nanotechnology Applications in Glycyrrhizic Acid Delivery

Glycyrrhizic acid's ability to self-associate in aqueous solutions, forming micelle-like aggregates at concentrations above its critical aggregation concentration (CAC), makes it suitable for nanotechnology applications in drug delivery. researchgate.netnih.govxiahepublishing.com This self-assembly behavior, along with its inherent biological activities and targeting capabilities (particularly for liver cells), positions GA as a valuable component in nanoformulations. mdpi.comnih.govbohrium.com

Glycyrrhizic Acid Nanoparticles (GANPs) Development

Glycyrrhizic acid nanoparticles (GANPs) can be synthesized through various methods, including hydrothermal processes. acs.org GANPs have been developed and investigated for their potential as drug carriers and for their intrinsic therapeutic effects. mdpi.comacs.orgresearchgate.netresearchgate.net For instance, GANPs synthesized via a hydrothermal method have shown significant antiviral and anti-inflammatory effects in both in vitro and in vivo studies. acs.orgresearchgate.net The development process involves dissolving GA in water, followed by incubation at elevated temperatures, centrifugation, and dialysis to obtain the nanoparticles. acs.org Characterization techniques such as dynamic light scattering (to measure hydrodynamic diameter and zeta potential) and transmission electron microscopy (to observe morphology) are used to assess the properties of GANPs. acs.org Surface modification, such as coating GANPs with PEG-Cy5, can be achieved through chemical conjugation to enhance their properties or enable tracking. acs.org

Integration into Nanoformulations

Glycyrrhizic acid is integrated into various nanoformulations to leverage its properties for improved drug delivery. This includes its use in or with polymeric nanoparticles, liposomes, dendrimers, and nanocrystals. xiahepublishing.comtandfonline.comtandfonline.compeerj.com

GA can serve as a stabilizer for nanocrystals, improving the solubility and bioavailability of poorly water-soluble drugs like quercetin. tandfonline.com It can also be conjugated to the surface of nanoparticles, such as human serum albumin (HSA) nanoparticles, to provide targeted delivery, particularly to liver cells which have glycyrrhetic acid receptors. nih.govbohrium.com This approach has been demonstrated to increase the solubility of compounds like resveratrol (B1683913) and provide sustained drug release. nih.gov

Furthermore, GA is incorporated into polymeric nanoparticles, such as Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles, for the delivery of various agents. peerj.com GA-loaded PLGA nanoparticles have been prepared using methods like the double emulsion technique and evaluated for their release profiles and efficacy in applications like anti-aging formulations. peerj.com Studies have shown sustained release of GA from these nanoparticles over time. peerj.com

The integration of GA into nanoformulations aims to enhance drug solubility, stability, and targeted delivery, potentially leading to improved therapeutic outcomes. researchgate.netnih.govxiahepublishing.combenthamopen.combohrium.com

Future Directions and Research Challenges

Addressing Current Limitations in Glycycyrrhizic Acid Research

Current research on glycyrrhizic acid faces several limitations that need to be addressed for its broader application. One significant challenge is the relatively low solubility and bioavailability of its aglycone, glycyrrhetinic acid, which can hinder its efficacy in certain applications. rsc.orgrsc.org This limited druggability necessitates the exploration of modifications and delivery systems to improve its pharmacokinetic properties. Furthermore, while numerous biological activities have been identified, a deeper and more comprehensive understanding of the precise molecular mechanisms underlying these effects in complex biological systems is still evolving. mdpi.com The supply of glycyrrhizic acid primarily relies on cultivation and extraction from licorice roots, which can be a lengthy process (3-4 years from planting to harvest) and is susceptible to overharvesting, highlighting the need for more sustainable production methods. osaka-u.ac.jpnih.gov

Exploration of Novel Derivatives with Enhanced Bioactivity

The synthesis and evaluation of novel glycyrrhetinic acid derivatives represent a significant area of future research aimed at improving its biological activity and overcoming limitations like low solubility and bioavailability. rsc.orgrsc.orgbenthamscience.com Structural modifications of glycyrrhetinic acid have been explored to enhance specific bioactivities, such as antitumor and anti-inflammatory potential. benthamscience.comnih.gov For instance, studies have investigated derivatives with modifications to the A and C rings of the 18βH-glycyrrhetinic acid structure, demonstrating enhanced antiproliferative activity in cancer cells. nih.gov The introduction of functional groups, such as amino acid residues or heterocyclic fragments, to the glycyrrhizic acid structure has also been shown to significantly affect its bioactivity, including antiviral potential. catalysis.com.ua Research continues to focus on delineating the structure-activity relationships of these derivatives to rationally design compounds with improved potency and targeted effects. rsc.orgbenthamscience.comnih.gov

Advancements in Sustainable Production Methodologies (e.g., Hairy Root Culture)

Given the increasing demand for glycyrrhizic acid and the limitations of traditional cultivation, sustainable production methods are gaining importance. Hairy root culture, induced by Agrobacterium rhizogenes, presents a promising biotechnological approach for the continuous and stable production of secondary metabolites, including glycyrrhizin (B1671929). osaka-u.ac.jpmdpi.comfrontiersin.org This method offers advantages such as faster growth rates compared to intact plants and the potential for controlled production conditions. mdpi.comfrontiersin.org Recent advancements in hairy root culture for glycyrrhizin production involve metabolic engineering strategies, such as using CRISPR/Cas9-based gene editing to block competing biosynthetic pathways and overexpressing key biosynthetic genes. osaka-u.ac.jpnih.gov These approaches have demonstrated the potential to significantly enhance glycyrrhizin accumulation in hairy root cultures. osaka-u.ac.jpnih.gov Elicitation with biotic and abiotic factors has also been explored to further increase glycyrrhizin and glycyrrhetinic acid yields in hairy root cultures. researchgate.net

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Future research needs to focus on a deeper elucidation of the molecular mechanisms by which glycyrrhizic acid and its derivatives exert their effects in complex biological systems. While studies have identified some key pathways, such as the modulation of inflammatory responses through the inhibition of NF-κB and the suppression of pro-inflammatory cytokines like TNF-α and interleukins, the intricate details of these interactions require further investigation. mdpi.comrsc.orgmdpi.com Research into its antiviral mechanisms, including interactions with viral proteins and host cell pathways, is ongoing, particularly in the context of emerging viral infections. catalysis.com.uaoutbreak.infonih.gov Understanding how glycyrrhizic acid influences complex cellular processes like apoptosis, autophagy, and immune responses at a molecular level is crucial for its targeted therapeutic application. mdpi.commdpi.combioone.org Studies exploring its interaction with cell membranes and its potential as a drug delivery vector also contribute to understanding its behavior in biological systems. researchgate.netbenthamopen.comfrontiersin.org

Integration of Omics Technologies for Comprehensive Understanding

The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for a comprehensive understanding of glycyrrhizic acid biosynthesis and its biological activities. mdpi.comresearchgate.netmdpi.comfrontiersin.org These high-throughput technologies can provide vast datasets to unravel the complex regulatory networks involved in glycyrrhizin production in licorice plants and in engineered systems like hairy root cultures. mdpi.comresearchgate.netresearchgate.net Omics approaches can help identify novel genes and enzymes involved in the biosynthetic pathway, facilitating further metabolic engineering efforts. mdpi.commdpi.com Furthermore, applying omics technologies to study the effects of glycyrrhizic acid on biological systems can reveal global changes in gene expression, protein profiles, and metabolite levels, providing a holistic view of its mechanisms of action and identifying potential biomarkers for its efficacy. mdpi.comresearchgate.netmdpi.com The integration of these diverse datasets, potentially aided by artificial intelligence, is crucial for unlocking the full potential of glycyrrhizic acid. researchgate.net

Q & A

Q. What are the standard methods for extracting licorice acid (glycyrrhizic acid) from plant material, and how do they differ in efficiency?

this compound is typically extracted using solvent-based methods (e.g., ethanol/water mixtures), but advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) improve yield by disrupting cell walls. UAE reduces extraction time by 30–50% compared to traditional methods, while MAE enhances thermal efficiency but requires careful optimization to avoid thermal degradation of triterpenoids . Semi-bionic enzymatic extraction mimics digestive processes to isolate bioactive compounds with higher specificity. Researchers should validate purity via HPLC-UV or LC-MS, referencing protocols from pharmacological studies .

Q. How can researchers validate the purity and structural integrity of this compound in experimental samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard for quantifying glycyrrhizic acid. For structural confirmation, tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) is recommended. Method validation should include spike-recovery tests (target: 85–115% recovery) and calibration curves (linearity R² ≥ 0.995) to ensure reproducibility .

Q. What in vitro or in vivo models are commonly used to study this compound’s anti-inflammatory properties?

Murine models (e.g., formaldehyde-induced paw edema) are widely used for in vivo anti-inflammatory assays. In vitro, lipopolysaccharide (LPS)-stimulated macrophage cultures (e.g., RAW 264.7 cells) measure cytokine suppression (e.g., TNF-α, IL-6). Metabolomic profiling (HPLC-Q-TOF/MS) can identify downstream lipid mediators (e.g., leukotriene B4) affected by this compound, linking mechanisms to arachidonic acid pathways .

Advanced Research Questions

Q. How can contradictory findings on this compound’s dual role in apoptosis (pro-survival vs. pro-death) be reconciled in cancer studies?

Discrepancies arise from concentration-dependent effects and cell-type specificity. For example, this compound induces apoptosis in hepatocellular carcinoma cells at high doses (IC₅₀: 50–100 µM) via caspase-3 activation but protects normal fibroblasts from oxidative stress at lower doses (10–20 µM). Researchers should design dose-response curves across multiple cell lines and use siRNA knockdowns to isolate pathway-specific effects (e.g., NF-κB vs. PI3K/Akt) .

Q. What experimental strategies minimize glycyrrhizic acid degradation during long-term storage or in vivo administration?

Stabilization techniques include lyophilization with cryoprotectants (e.g., trehalose) and encapsulation in liposomes or cyclodextrins. In vivo, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can reduce hepatic metabolism. Accelerated stability testing (40°C/75% RH for 6 months) should assess degradation products via LC-MS .

Q. How can metabolomics be integrated with transcriptomic data to elucidate this compound’s multi-target mechanisms?

Multi-omics approaches are critical. For example, paired RNA-seq and LC-MS metabolomics in licorice-treated inflammation models can map gene expression changes (e.g., COX-2 downregulation) to shifts in linoleic acid or sphingosine metabolism. Bioinformatics tools like KEGG pathway enrichment and weighted gene co-expression network analysis (WGCNA) help identify hub pathways .

Methodological Challenges and Solutions

Q. What statistical approaches address variability in this compound’s bioavailability across animal studies?

Mixed-effects models account for intersubject variability in pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂). Meta-analyses of existing data (e.g., 282 studies in PubMed/Scopus) can identify covariates like diet or genetic background influencing bioavailability. Sensitivity analysis should exclude outliers from studies with poor methodological rigor .

Q. How do researchers resolve conflicting data on this compound’s mineralocorticoid-like side effects versus its therapeutic benefits?

Dose and duration are key factors. For example, chronic use (>4 weeks) at >100 mg/day induces hypokalemia and hypertension in humans, but short-term use (<2 weeks) at 50 mg/day shows anti-ulcer efficacy. Preclinical studies should include sham-controlled groups and monitor serum electrolytes (K⁺, Na⁺) to balance efficacy and safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.